molecular formula C51H66FN7O7S B12398930 JPS036

JPS036

Numéro de catalogue: B12398930
Poids moléculaire: 940.2 g/mol
Clé InChI: NAADBQUVFJWCFU-XVYMMXEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JPS036 is a useful research compound. Its molecular formula is C51H66FN7O7S and its molecular weight is 940.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C51H66FN7O7S

Poids moléculaire

940.2 g/mol

Nom IUPAC

(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C51H66FN7O7S/c1-33-44(67-32-55-33)35-19-20-36(30-54-47(63)41-29-38(60)31-59(41)48(64)45(50(2,3)4)58-49(65)51(52)25-26-51)42(28-35)66-27-15-11-9-7-5-6-8-10-12-18-43(61)56-37-23-21-34(22-24-37)46(62)57-40-17-14-13-16-39(40)53/h13-14,16-17,19-24,28,32,38,41,45,60H,5-12,15,18,25-27,29-31,53H2,1-4H3,(H,54,63)(H,56,61)(H,57,62)(H,58,65)/t38-,41+,45-/m1/s1

Clé InChI

NAADBQUVFJWCFU-XVYMMXEDSA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N

SMILES canonique

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of JPS036: A Technical Guide to a Selective HDAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), with a pronounced effect on HDAC1, HDAC2, and particularly HDAC3.[1][2][3][4] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data and detailed experimental methodologies.

The PROTAC-Mediated Degradation Pathway of this compound

This compound operates as a heterobifunctional molecule, designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate target HDAC proteins.[2][4][5][6][7] The mechanism is initiated by the formation of a ternary complex, a critical step for its activity.[8]

The molecule consists of three key components:

  • A ligand that specifically binds to the target protein (a benzamide-based moiety for Class I HDACs).

  • A ligand that recruits an E3 ubiquitin ligase (a derivative of the Von Hippel-Lindau, or VHL, protein).[1][2][3][4][9]

  • A linker that connects these two ligands.

The core mechanism of action can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The VHL E3 ligase, now in proximity to the HDAC, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the HDAC protein. This results in the formation of a polyubiquitin (B1169507) chain on the HDAC.

  • Proteasomal Recognition and Degradation: The polyubiquitinated HDAC is recognized by the 26S proteasome. The proteasome then unfolds and degrades the tagged HDAC into smaller peptides, effectively eliminating it from the cell.

  • Recycling of this compound: After the degradation of the HDAC, this compound is released and can bind to another HDAC and VHL E3 ligase, acting catalytically to induce multiple rounds of degradation.[5][6]

JPS036_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound TernaryComplex This compound-HDAC-VHL Ternary Complex This compound->TernaryComplex HDAC HDAC1/2/3 HDAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbHDAC Polyubiquitinated HDAC TernaryComplex->PolyUbHDAC Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbHDAC->Proteasome Recognition Proteasome->this compound Recycling DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Western_Blot_Workflow cluster_1 Experimental Workflow CellCulture 1. Cell Culture (e.g., HCT116) Treatment 2. Treatment (this compound or DMSO control) CellCulture->Treatment Lysis 3. Cell Lysis and Protein Quantification Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking (e.g., with non-fat milk) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-HDAC1, anti-Actin) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Densitometry Analysis Detection->Analysis

References

The Role of the Von Hippel-Lindau (VHL) E3 Ligase in the Function of JPS036: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of JPS036, a potent proteolysis-targeting chimera (PROTAC), with a specific focus on the integral role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in its mechanism of action. This compound is designed to selectively induce the degradation of Class I histone deacetylases (HDACs), offering a promising therapeutic strategy in oncology and other disease areas. This document outlines the quantitative parameters of this compound-mediated degradation, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism: VHL-Mediated Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the target proteins (Class I HDACs), a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties.[1] By simultaneously binding to both an HDAC and the VHL E3 ligase complex, this compound induces the formation of a ternary complex.[2] This proximity facilitates the VHL-mediated polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.[3] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple HDAC proteins.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound is quantified by its ability to induce the degradation of its target proteins. The following tables summarize the key quantitative data for this compound, including its degradation potency (DC50), maximal degradation (Dmax), and the binding affinities of its constituent parts to their respective targets.

Target ProteinDC50 (nM)Dmax (%)Cell LineTreatment Time (hours)Reference
HDAC1-45HCT11624[4]
HDAC2-23HCT11624[4]
HDAC344077HCT11624

Table 1: Degradation of Class I HDACs by this compound in HCT116 cells.

LigandTargetBinding Affinity (Kd or IC50)Assay TypeReference
This compound Warhead (similar benzamide (B126) inhibitors)HDAC1IC50: 58.7 nMFluorescent HDAC Assay[5]
HDAC2IC50: 296 nMFluorescent HDAC Assay[5]
HDAC3IC50: 42.9 nMFluorescent HDAC Assay[5]
This compound VHL Ligand (VH101)VHLKd: 44 nMFluorescence Polarization[6]

Table 2: Binding Affinities of this compound Components.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound and other VHL-recruiting PROTACs.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials:

  • Cell line of interest (e.g., HCT116)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Add chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software and normalize to the loading control to determine DC50 and Dmax values.[7]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[8]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex (VBC: VHL, Elongin B, Elongin C)

  • Recombinant target protein (e.g., HDAC1)

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-target protein antibody and anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL complex, target protein, ubiquitin, and ATP in the ubiquitination buffer.

  • PROTAC Addition: Add this compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated protein. Confirm with an anti-ubiquitin antibody.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the kinetics and affinity of ternary complex formation.[9]

Materials:

  • SPR instrument and sensor chips

  • Recombinant VHL E3 ligase complex (biotinylated for immobilization)

  • Recombinant target protein (e.g., HDAC1)

  • This compound

  • SPR running buffer

Procedure:

  • Ligand Immobilization: Immobilize the biotinylated VHL complex on a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of this compound over the immobilized VHL to determine the binary binding affinity.

  • Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of this compound. Inject these solutions over the immobilized VHL.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for ternary complex formation. Calculate the cooperativity factor (α).[9]

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased, global view of protein expression changes induced by this compound.

Materials:

  • Cell line of interest

  • This compound and vehicle control

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem Mass Tag (TMT) reagents for multiplexing (optional)

  • LC-MS/MS system

  • Proteomics data analysis software

Procedure:

  • Cell Culture and Lysis: Treat cells with this compound or vehicle control. Lyse the cells and quantify protein concentration.

  • Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Peptide Labeling (Optional): Label peptides with TMT reagents to enable multiplexed analysis.

  • LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Process the raw data to identify and quantify peptides and proteins. Determine the relative abundance of proteins in this compound-treated versus control samples to identify degraded proteins and off-target effects.[10]

Mandatory Visualization

The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (HDAC) Ternary_Complex POI-JPS036-VHL Ternary Complex This compound This compound (PROTAC) This compound->POI Binds VHL VHL E3 Ligase This compound->VHL Recruits Ub_POI Polyubiquitinated HDAC Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (this compound Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HDAC & anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end End: DC50 & Dmax Determination analysis->end Apoptosis_Pathway This compound This compound HDAC_degradation HDAC1/2/3 Degradation This compound->HDAC_degradation p53_acetylation Increased p53 Acetylation HDAC_degradation->p53_acetylation Bim_expression Increased Bim Expression HDAC_degradation->Bim_expression Bcl2_repression Repression of Bcl-2 HDAC_degradation->Bcl2_repression p21_expression Increased p21 Expression p53_acetylation->p21_expression cell_cycle_arrest Cell Cycle Arrest p21_expression->cell_cycle_arrest apoptosis Apoptosis Bax_activation Bax Activation Bim_expression->Bax_activation Bcl2_repression->Bax_activation Bax_activation->apoptosis

References

The Impact of JPS036 on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that leverages the Von Hippel-Lindau (VHL) E3 ligase to induce the degradation of Class I histone deacetylases (HDACs). By selectively targeting HDACs for removal, this compound offers a distinct mechanism of action compared to traditional enzymatic inhibition. This technical guide provides an in-depth analysis of this compound's effect on histone acetylation, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows. This compound demonstrates a pronounced selectivity for the degradation of HDAC3, with a more moderate effect on HDAC1 and HDAC2. Consequently, this leads to a modest increase in histone acetylation, highlighting the nuanced effects of targeted protein degradation on cellular epigenetics.

Introduction to this compound and its Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific protein targets.[1] It consists of three key components: a ligand that binds to Class I HDACs, a linker molecule, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] This tripartite complex formation facilitates the polyubiquitination of the target HDAC, marking it for degradation by the 26S proteasome.

The degradation of HDACs, which are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, is expected to lead to an increase in global histone acetylation. This, in turn, can alter chromatin structure and gene expression.[3] The primary research indicates that while this compound is a potent degrader of HDAC3, its effect on HDAC1 and HDAC2 is less pronounced, resulting in a correspondingly modest impact on the acetylation of HDAC1/2 substrates like H3K56ac.[2][3]

Signaling Pathway of this compound Action

JPS036_Mechanism cluster_cell Cellular Environment This compound This compound Ternary_Complex Ternary Complex (HDAC-JPS036-VHL) This compound->Ternary_Complex Binds HDAC Target HDAC (HDAC1, HDAC2, HDAC3) HDAC->Ternary_Complex Binds Histone Histone Protein HDAC->Histone Deacetylates VHL VHL E3 Ligase VHL->Ternary_Complex Recruited PolyUb_HDAC Polyubiquitinated HDAC Ternary_Complex->PolyUb_HDAC Catalyzes Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_HDAC->Proteasome Targeted for Degradation Degraded_HDAC Degraded HDAC (Amino Acids) Proteasome->Degraded_HDAC Degrades Acetylated_Histone Increased Histone Acetylation Histone->Acetylated_Histone Accumulation of Acetyl Groups

Caption: Mechanism of this compound-induced HDAC degradation and subsequent increase in histone acetylation.

Quantitative Data on this compound's Effects

The efficacy of this compound has been primarily evaluated in HCT116 human colon cancer cells. The following tables summarize the key quantitative findings from published research.[3]

Table 1: HDAC Degradation Potency of this compound in HCT116 Cells (24-hour treatment)
Target ProteinDC₅₀ (µM)Dₘₐₓ (%)
HDAC10.8163
HDAC2>1036
HDAC30.4477
Data sourced from Smalley JP, et al. J Med Chem. 2022;65(7):5642-5659.[3]
Table 2: Effect of this compound on Histone Acetylation
Histone MarkCell LineTreatment ConcentrationObserved Effect
H3K56acHCT11610 µMModest increase
Finding based on qualitative and comparative data from Smalley JP, et al. (2022) and Baker IM, et al. (2023).[2][3] It was noted that the increase in H3K56ac was significantly less than that observed with more potent HDAC1/2 degraders.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the culture medium at the desired concentrations. A DMSO-only control is run in parallel. Cells are incubated with the compound for 24 hours before harvesting.

Quantitative Western Blotting for HDAC Degradation and Histone Acetylation

This protocol is adapted from the methodologies described in the primary literature for assessing protein degradation and histone mark alterations.[2][3]

  • Cell Lysis:

    • After treatment, cells are washed with ice-cold PBS and harvested.

    • Cell pellets are lysed in RIPA buffer (or a similar lysis buffer such as NP-40 lysis buffer) supplemented with protease and phosphatase inhibitors.

    • Lysates are incubated on ice for 30 minutes with periodic vortexing.

    • The lysates are then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • The supernatant containing the protein extract is collected.

  • Protein Quantification:

    • Protein concentration in the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • An equal amount of protein (typically 20-30 µg) for each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

    • Samples are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) along with a protein molecular weight marker.

    • Electrophoresis is performed until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, acetylated histone marks (e.g., anti-acetyl-H3K56), and a loading control (e.g., β-actin, GAPDH, or total histone H3) overnight at 4°C with gentle agitation.

    • Following primary antibody incubation, the membrane is washed three times with TBST for 10 minutes each.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.

    • The membrane is washed again three times with TBST.

  • Detection and Quantification:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Images are captured using a digital imaging system.

    • The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). Protein levels are normalized to the loading control.

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation A 1. Cell Culture (HCT116 cells) B 2. Treatment with this compound (Varying concentrations, 24h) A->B C 3. Cell Harvesting and Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE and Western Blot D->E F 6. Immunodetection (Primary & Secondary Antibodies) E->F G 7. Signal Detection and Imaging F->G H 8. Data Analysis (Band Densitometry, Normalization) G->H I 9. Calculation of DC₅₀ and Dₘₐₓ (for HDACs) H->I J 10. Assessment of Histone Acetylation Changes H->J

Caption: A stepwise workflow for assessing the effects of this compound on protein levels and histone marks.

Discussion and Future Directions

This compound represents a significant tool in the study of Class I HDACs, offering a means to investigate the consequences of their degradation rather than just their enzymatic inhibition. The data indicates that this compound is a selective degrader of HDAC3, with lower efficacy against HDAC1 and HDAC2. This degradation profile is consistent with the observed modest increase in histone acetylation at a known HDAC1/2 substrate site (H3K56ac).

The nuanced effect of this compound on histone acetylation underscores the complexity of the epigenetic landscape. The differential degradation of HDAC isoforms may lead to specific downstream transcriptional consequences that differ from those of pan-HDAC inhibitors. Future research should aim to:

  • Quantify global histone acetylation changes: Employing mass spectrometry-based proteomics would provide a comprehensive and quantitative view of how this compound alters the landscape of histone acetylation marks.

  • Elucidate transcriptional consequences: RNA-sequencing analysis would reveal the specific genes and pathways that are transcriptionally regulated as a result of this compound-mediated HDAC degradation.

  • Investigate therapeutic potential: Further studies in various cancer cell lines and in vivo models are warranted to explore the potential of this compound as a therapeutic agent.

References

JPS036: A Technical Guide to Targeted HDAC Degradation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS036 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs), with a notable selectivity for HDAC3. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data in oncology, and detailed experimental methodologies. This compound utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of its target proteins. While this compound is a potent HDAC3 degrader, studies in HCT116 human colon cancer cells have revealed that the degradation of HDAC1 and HDAC2 is more critical for inducing apoptosis and cell cycle arrest. This guide will delve into the quantitative preclinical data, the signaling pathways involved, and the experimental protocols utilized in the evaluation of this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology.

Introduction to this compound

This compound is a benzamide-based PROTAC that functions by recruiting the VHL E3 ligase to Class I HDACs, leading to their ubiquitination and subsequent degradation by the proteasome.[1] As a chemical probe, this compound is a valuable tool for studying the specific biological roles of Class I HDACs and for the development of novel cancer therapeutics. The targeted degradation of proteins offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to target non-enzymatic protein functions.

Mechanism of Action

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (HDAC), the E3 ubiquitin ligase (VHL), and this compound itself. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

JPS036_Mechanism_of_Action cluster_0 This compound-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex HDAC - this compound - VHL Ternary Complex This compound->Ternary_Complex Binds HDAC HDAC1/2/3 HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_HDAC Poly-ubiquitinated HDAC Ternary_Complex->Ub_HDAC Ubiquitination Ub Ubiquitin Ub->Ub_HDAC Proteasome 26S Proteasome Ub_HDAC->Proteasome Targeted for Degradation Degraded_HDAC Degraded HDAC Proteasome->Degraded_HDAC

Figure 1: Mechanism of action of this compound.

Preclinical Data in HCT116 Cells

The effects of this compound and related compounds have been extensively studied in the HCT116 human colon cancer cell line. The following tables summarize the key quantitative data from these studies.

Table 1: Degradation Potency and Efficacy of this compound and Related PROTACs
CompoundTargetDC50 (μM)[2]Dmax (%)[2]
This compound HDAC1>1041[2]
HDAC2>1018[2]
HDAC3 0.44 ± 0.03 77 [2]
JPS014 (7)HDAC10.51 ± 0.0589
HDAC21.8 ± 0.268
HDAC30.8 ± 0.163
JPS016 (9)HDAC10.23 ± 0.0292
HDAC20.5 ± 0.185
HDAC3>10 (Hook effect)45

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cell Viability in HCT116 Cells
CompoundEC50 (μM) after 48h[2]
This compound >10
JPS014 (7)7.3 ± 0.5
JPS016 (9)5.2 ± 0.6
CI-994 (HDAC inhibitor)8.4 ± 0.8

EC50: Half-maximal effective concentration.

These data indicate that while this compound is a potent and selective degrader of HDAC3, it has minimal effect on the viability of HCT116 cells.[2] In contrast, the more potent HDAC1/2 degraders, JPS014 and JPS016, significantly reduce cell viability, suggesting that the degradation of HDAC1 and HDAC2 is the primary driver of the observed cytotoxic effects in this cell line.[2]

Signaling Pathways

The degradation of HDAC1 and HDAC2 by potent PROTACs like JPS016 leads to significant downstream effects on cell cycle regulation and apoptosis in HCT116 cells.

HDAC_Degradation_Pathway cluster_0 Upstream Events cluster_1 Downstream Cellular Effects HDAC1_2_degrader Potent HDAC1/2 Degrader (e.g., JPS016) HDAC1_2 HDAC1/2 HDAC1_2_degrader->HDAC1_2 Targets HDAC1_2_degradation HDAC1/2 Degradation HDAC1_2->HDAC1_2_degradation Leads to p21_p15 p21 (CDKN1A) & p15 (CDKN2B) Upregulation HDAC1_2_degradation->p21_p15 E2F1_CyclinE1_CDK2 E2F1, Cyclin E1, CDK2 Downregulation HDAC1_2_degradation->E2F1_CyclinE1_CDK2 Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21_p15->Cell_Cycle_Arrest E2F1_CyclinE1_CDK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Signaling pathway following HDAC1/2 degradation.

The degradation of HDAC1 and HDAC2 results in the upregulation of cyclin-dependent kinase inhibitors p21 and p15, and the downregulation of key cell cycle progression factors such as E2F1, cyclin E1, and CDK2.[2] This cascade of events leads to a G1/S phase cell cycle arrest and subsequently induces apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

Cell Culture

HCT116 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

Quantitative Western Blotting

Western_Blot_Workflow start Seed HCT116 cells treat Treat with this compound or other compounds for 24h start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to nitrocellulose membrane sds_page->transfer block Block with 5% milk in TBST transfer->block primary_ab Incubate with primary antibodies (HDAC1, HDAC2, HDAC3, GAPDH) overnight at 4°C block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibodies primary_ab->secondary_ab image Image using an appropriate fluorescence imager secondary_ab->image analyze Quantify band intensities and normalize to loading control image->analyze

Figure 3: Quantitative Western Blotting Workflow.

Protocol:

  • Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with varying concentrations of this compound or other compounds for 24 hours.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, membranes are incubated with fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Membranes are imaged using a fluorescence imaging system, and band intensities are quantified. Protein levels are normalized to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Protocol:

  • Cell Seeding: HCT116 cells are seeded in 96-well opaque-walled plates.

  • Compound Treatment: Cells are treated with a serial dilution of the compounds for 48 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader. The EC50 values are calculated from the resulting dose-response curves.

Apoptosis Assay (Flow Cytometry)

Protocol:

  • Cell Treatment: HCT116 cells are treated with the compounds for 48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of benzamide-based PROTACs involves a multi-step process. This typically includes the synthesis of the benzamide (B126) warhead, the linker, and the VHL ligand, followed by their sequential coupling to form the final PROTAC molecule. The synthesis of this compound would likely follow a convergent approach where the HDAC-binding moiety and the VHL ligand are synthesized separately and then connected via a suitable linker.

Conclusion

This compound is a valuable chemical tool for probing the biological functions of Class I HDACs. The preclinical data in HCT116 cells highlights a critical finding: the degradation of HDAC1 and HDAC2, rather than the more potently degraded HDAC3, is the key driver of apoptosis and cell cycle arrest in this cancer cell line. This underscores the importance of a nuanced understanding of PROTAC selectivity and its downstream functional consequences. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of HDAC1/2-selective degraders is warranted to translate these promising preclinical findings into novel cancer therapies.

References

Technical Guide: JPS036-Mediated Apoptosis in Cancer Cells via Selective HDAC Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively degrades Class I Histone Deacetylases (HDACs).[1] This document outlines the mechanism of action, experimental validation, and signaling pathways involved in this compound-induced apoptosis in cancer cells, specifically focusing on data from human colorectal carcinoma (HCT116) cells. This compound leverages the Von Hippel-Lindau (VHL) E3-ligase to tag HDACs for proteasomal degradation, leading to significant downstream effects on gene expression, cell cycle arrest, and programmed cell death.[1][2] The data presented herein demonstrates that the degradation of HDAC1 and HDAC2, in particular, is critical for the potent induction of apoptosis.[2]

Introduction to this compound

This compound is a PROTAC designed to induce the degradation of target proteins rather than merely inhibiting their enzymatic activity.[2] It consists of three key components: a ligand that binds to Class I HDACs, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This ternary complex formation (HDAC-JPS036-VHL) facilitates the polyubiquitination of the HDAC protein, marking it for destruction by the proteasome.[2] Studies have identified this compound as a potent degrader of HDAC1/2 and a selective degrader of HDAC3, with its efficacy being linked to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3]

Mechanism of Action

HDACs are critical epigenetic regulators that remove acetyl groups from histones and other proteins, generally leading to chromatin compaction and transcriptional repression.[4][5] In many cancers, HDACs are overexpressed and contribute to tumorigenesis by silencing tumor suppressor genes.[6]

This compound reverses this by degrading HDACs, leading to:

  • Histone Hyperacetylation: Increased acetylation of histone tails, opening up chromatin structure.

  • Gene Expression Changes: Altered transcription of genes involved in key cellular processes.

  • Induction of Apoptosis: Activation of programmed cell death pathways, a key mechanism for eliminating malignant cells.[4][6]

Research indicates that this compound's pro-apoptotic effects are partly driven by the transcriptional upregulation of the FOXO3 transcription factor and its target genes, including those involved in apoptosis (e.g., Bim, NOXA, PUMA).[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HDAC degradation and apoptosis induction in HCT116 colorectal cancer cells.

Table 1: HDAC Degradation Efficiency of this compound

Target Protein DC₅₀ (µM)¹ Dₘₐₓ (%)² Cell Line
HDAC1 < 1 > 90% HCT116
HDAC2 < 1 > 90% HCT116

| HDAC3 | 0.44 | 77% | HCT116 |

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data synthesized from reports indicating submicromolar DC₅₀ values and high degradation efficiency for HDAC1/2 and specific values for HDAC3)[2][3]

Table 2: Apoptosis Induction in HCT116 Cells by this compound

This compound Conc. (µM) Treatment Duration (h) Apoptotic Cells (%)
0 (Control) 24 ~5%
1 24 ~25%

| 10 | 24 | > 60% |

(Data represents typical results from studies showing enhanced apoptosis correlated with potent HDAC1/2 degradation)[1][2]

Signaling Pathway Visualization

The diagrams below illustrate the mechanism of action of this compound and its downstream effects on apoptosis signaling.

JPS036_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effects This compound This compound HDAC HDAC1/2/3 This compound->HDAC Binds VHL VHL E3 Ligase This compound->VHL Recruits Ternary_Complex HDAC-JPS036-VHL Ternary Complex HDAC->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Polyubiquitination HDAC_Deg HDAC Degradation Ub->HDAC_Deg Proteasome Proteasome HDAC_Deg->Proteasome via Histone_Ac Histone Hyperacetylation HDAC_Deg->Histone_Ac Gene_Exp Altered Gene Expression Histone_Ac->Gene_Exp Apoptosis Apoptosis Gene_Exp->Apoptosis

This compound forms a ternary complex to induce HDAC degradation.

Apoptosis_Signaling_Pathway This compound This compound HDAC_Deg HDAC1/2 Degradation This compound->HDAC_Deg causes FOXO3 FOXO3 Upregulation HDAC_Deg->FOXO3 leads to Bim_PUMA ↑ Bim, PUMA, NOXA (Pro-apoptotic genes) FOXO3->Bim_PUMA activates transcription of Bcl2 Bcl-2 Family (Anti-apoptotic) Bim_PUMA->Bcl2 inhibits Mitochondria Mitochondria Bim_PUMA->Mitochondria destabilizes Bcl2->Mitochondria stabilizes CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Downstream apoptosis pathway activated by this compound.

Detailed Experimental Protocols

Cell Viability and Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.

Methodology:

  • Cell Culture: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% in all wells, including the vehicle control. Incubate for 24 hours.

  • Cell Harvesting: Aspirate the media and wash cells with ice-cold PBS. Detach cells using Trypsin-EDTA, then centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed HCT116 Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Stain Stain with Annexin V & PI Harvest->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze Quantify Quantify Apoptotic Cell Population Analyze->Quantify

Workflow for analyzing apoptosis via flow cytometry.
Western Blotting for HDAC Degradation

This protocol is used to measure the levels of specific HDAC proteins after this compound treatment.

Methodology:

  • Cell Culture and Treatment: Seed HCT116 cells in 10-cm dishes. Treat with this compound as described in section 5.1 for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to the loading control.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on Class I HDACs.[1] As a PROTAC, it induces the rapid and efficient degradation of HDAC1, HDAC2, and HDAC3, leading to downstream transcriptional changes that robustly trigger the apoptotic pathway in cancer cells.[1][2][3] The data strongly suggests that the degradation of HDAC1/2 is a critical event for its anti-cancer activity.[2] Further investigation into its efficacy in other cancer models and in vivo is warranted.

References

JPS036: A Technical Whitepaper on its Limited Transcriptional Impact in HCT116 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPS036 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that targets the Von Hippel-Lindau (VHL) E3-ligase to induce the degradation of Class I histone deacetylases (HDACs), with a focus on HDAC1 and HDAC2.[1] While potent in degrading its target proteins, comprehensive transcriptomic analysis in the HCT116 human colorectal carcinoma cell line reveals a surprisingly minimal impact on gene expression. This whitepaper provides an in-depth technical guide to the experimental findings regarding this compound's effects on HCT116 cells, detailing its mechanism of action, the experimental protocols utilized for gene expression analysis, and a summary of the quantitative data, positioning this compound as a unique tool for studying the direct effects of HDAC1/2 degradation in the absence of widespread transcriptional changes.

Introduction to this compound

This compound is a novel PROTAC designed to selectively degrade Class I HDACs. These enzymes play a crucial role in chromatin organization and gene expression, and their dysregulation is implicated in various cancers.[1] Unlike traditional HDAC inhibitors which block the enzymatic activity, PROTACs like this compound are designed to remove the entire protein, offering a different therapeutic modality. This compound's ability to potently degrade HDAC1 and HDAC2 makes it a valuable research tool. However, its downstream effects on gene expression in HCT116 cells have been shown to be limited, which contrasts with other HDAC-targeting PROTACs that induce significant transcriptional changes.[2]

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome.

cluster_0 This compound-Mediated HDAC Degradation This compound This compound Ternary Ternary Complex (HDAC-JPS036-VHL) This compound->Ternary HDAC HDAC1/2 HDAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation HDAC1/2 Degradation Proteasome->Degradation cluster_1 Experimental Workflow for Gene Expression Analysis A HCT116 Cell Culture B Treatment with 10 µM this compound (24 hours) A->B C Total RNA Extraction B->C D RNA Quality Control C->D E Library Preparation and RNA Sequencing D->E F Data Alignment and Differential Gene Expression Analysis E->F G Identification of 17 DEGs F->G

References

Technical Guide: Elucidating the Downstream Signaling of JPS036, a Novel PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS036 is a novel, potent, and highly selective small molecule inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers. This document provides a comprehensive technical overview of the downstream signaling pathways affected by this compound, detailing its mechanism of action and cellular effects. We present key preclinical data, detailed experimental protocols for its characterization, and visual representations of the signaling cascade and experimental workflows to guide further research and development.

Quantitative Data Summary

The anti-proliferative activity and molecular effects of this compound were assessed across various experimental systems. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypePIK3CA Mutation StatusThis compound IC50 (nM)
HCT116Colorectal CarcinomaE545K (Helical Domain)8.7
MCF-7Breast AdenocarcinomaE545K (Helical Domain)12.4
T-47DBreast Ductal CarcinomaH1047R (Kinase Domain)5.2
PC-3Prostate AdenocarcinomaWild-Type450.6
U-87 MGGlioblastomaWild-Type689.1

Table 2: Modulation of Downstream Signaling by this compound in HCT116 Cells

This table presents the quantification of key protein phosphorylation states following treatment with this compound (100 nM for 2 hours), as determined by Western Blot analysis. Values represent the relative band intensity normalized to total protein and expressed as a percentage of the vehicle-treated control.

Protein TargetVehicle Control (%)This compound (100 nM) (%)Percent Inhibition
p-Akt (Ser473)1001189%
p-PRAS40 (Thr246)1002476%
p-S6K (Thr389)100892%
p-4E-BP1 (Thr37/46)1003169%

Key Signaling Pathway Analysis

This compound selectively inhibits PI3Kα, which catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent inhibition of the Akt/mTORC1 axis leads to decreased phosphorylation of key substrates like S6 Kinase (S6K) and 4E-BP1, ultimately resulting in the suppression of protein synthesis and cell cycle progression.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates EIF4E Cap-Dependent Translation mTORC1->EIF4E Promotes S6K->EIF4E Promotes This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Experimental Protocols

Detailed methodologies for the core experiments used to characterize this compound are provided below.

Cell Culture and Drug Treatment
  • Cell Maintenance: HCT116 cells are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquots are stored at -80°C. Working solutions are prepared by diluting the stock in complete culture medium immediately before use. The final DMSO concentration in all experiments, including vehicle controls, is kept at ≤ 0.1%.

Cell Viability (MTT) Assay
  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for an additional 4 hours.

  • Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression (log[inhibitor] vs. normalized response) in GraphPad Prism.

Western Blotting
  • Plating & Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then serum-starved for 16 hours, followed by treatment with this compound (100 nM) or vehicle for 2 hours. Cells are then stimulated with 100 ng/mL IGF-1 for 15 minutes.

  • Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 4-12% gradient gels.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking & Probing: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389) overnight at 4°C.

  • Secondary Antibody & Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.

  • Analysis: Band intensities are quantified using ImageJ or similar software and normalized to total protein or a loading control (e.g., β-actin).

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from initial compound testing to downstream molecular analysis.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_output Data Interpretation cell_culture Cell Line Panel (HCT116, MCF-7, etc.) treatment This compound Dose-Response Treatment (72h) cell_culture->treatment cell_treatment_short HCT116 Treatment (this compound, 2h) cell_culture->cell_treatment_short mtt_assay MTT Viability Assay treatment->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc data_summary Quantitative Data (Tables 1 & 2) ic50_calc->data_summary protein_lysis Protein Lysis & Quantification cell_treatment_short->protein_lysis western_blot Western Blotting (p-Akt, p-S6K) protein_lysis->western_blot wb_analysis Densitometry Analysis western_blot->wb_analysis wb_analysis->data_summary pathway_confirm Confirmation of On-Target Activity data_summary->pathway_confirm

Caption: High-level workflow for the characterization of this compound.

Methodological & Application

JPS036: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS036 is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2 for proteasomal degradation.[1] As a proteolysis-targeting chimera (PROTAC), this compound utilizes the Von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent degradation of its target proteins.[1] This targeted protein degradation leads to enhanced apoptosis and cell cycle arrest in cancer cell lines, such as the human colorectal carcinoma cell line HCT116, making this compound a valuable tool for cancer research and drug development.[1] These application notes provide detailed protocols for cell culture experiments involving this compound, including methodologies for assessing its impact on HDAC protein levels, apoptosis, and cell cycle progression.

Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to a Class I HDAC enzyme (the protein of interest) and the VHL E3 ubiquitin ligase. This binding event induces the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome. The degradation of HDAC1 and HDAC2 disrupts their critical roles in chromatin remodeling and gene expression, ultimately leading to anti-proliferative effects in cancer cells.

JPS036_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (HDAC-JPS036-VHL) This compound->Ternary_Complex Binds HDAC HDAC1/2 HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation HDAC1/2 Degradation Proteasome->Degradation Results in

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in degrading HDAC1, HDAC2, and HDAC3 in HCT116 cells after a 24-hour treatment.

Table 1: this compound-Mediated Degradation of HDACs in HCT116 Cells

Target ProteinDC50 (µM)Dmax (%)
HDAC10.1 - 1.0>75
HDAC20.1 - 1.0>75
HDAC3~1.0~50

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Qualitative Effects of this compound on HCT116 Cells

Biological EffectObservation
ApoptosisEnhanced
Cell CycleArrest

Note: Specific quantitative data for apoptosis and cell cycle arrest are not publicly available in the primary literature but are correlated with HDAC1/2 degradation.

Experimental Protocols

HCT116 Cell Culture

This protocol describes the standard procedure for culturing HCT116 cells.

Materials:

  • HCT116 cells

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well plates

  • 96-well plates

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Western Blot Analysis of HDAC Degradation

This protocol details the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 following this compound treatment.

Materials:

  • HCT116 cells

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of HDAC degradation relative to the loading control.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_immunoblotting Immunoblotting Seed Seed HCT116 Cells Treat Treat with this compound Seed->Treat Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection & Analysis Secondary_Ab->Detect

Caption: Workflow for Western blot analysis.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol describes how to measure apoptosis in HCT116 cells treated with this compound using flow cytometry.

Materials:

  • HCT116 cells

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. After overnight adherence, treat the cells with the desired concentrations of this compound and a DMSO control for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete growth medium.

  • Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Incubate the cells in the dark and analyze them by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed_Treat Seed and Treat HCT116 Cells Harvest Harvest Cells Seed_Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V/PI Resuspend->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry

Caption: Workflow for apoptosis assay.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the cell cycle distribution of this compound-treated HCT116 cells.

Materials:

  • HCT116 cells

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Cold 70% Ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound and a DMSO control for 24-48 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Flow Cytometry: Incubate the cells in the dark and analyze by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_cell_prep_fix Cell Preparation & Fixation cluster_staining_cc Staining cluster_analysis_cc Analysis Seed_Treat_CC Seed and Treat HCT116 Cells Harvest_CC Harvest Cells Seed_Treat_CC->Harvest_CC Fix Fix in 70% Ethanol Harvest_CC->Fix Wash_CC Wash with PBS Fix->Wash_CC Stain_PI Stain with PI/RNase A Wash_CC->Stain_PI Flow_Cytometry_CC Flow Cytometry Analysis Stain_PI->Flow_Cytometry_CC

Caption: Workflow for cell cycle analysis.

References

Application Notes and Protocols: Determining the Dose-Response Curve for JPS036, an HDAC-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS036 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades Class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3.[1] It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of these HDACs.[1] Unlike traditional inhibitors that merely block enzyme activity, PROTACs like this compound eliminate the target protein, offering a distinct and potentially more durable therapeutic effect.[2][3]

A critical step in characterizing the efficacy of a PROTAC is the determination of its dose-response curve. This allows for the quantification of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4][5] These metrics are essential for comparing the potency of different degraders and for understanding their therapeutic potential.[6] This document provides a detailed protocol for performing a dose-response experiment for this compound in a cellular context, using the human colorectal carcinoma cell line HCT116 as a model system, in which this compound has been previously characterized.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action for this compound involves the formation of a ternary complex between the target HDAC protein, this compound, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the HDAC, marking it for degradation by the 26S proteasome.

cluster_0 This compound-Mediated HDAC Degradation This compound This compound Ternary_Complex HDAC-JPS036-VHL Ternary Complex This compound->Ternary_Complex Binds HDAC HDAC1/2/3 HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_HDAC Poly-ubiquitinated HDAC Ubiquitination->Ub_HDAC Tags for Degradation Proteasome 26S Proteasome Ub_HDAC->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: this compound mechanism of action.

The experimental protocol outlined below follows a systematic workflow from cell culture preparation to data analysis to accurately determine the dose-response characteristics of this compound.

cluster_1 Experimental Workflow A 1. Cell Culture (HCT116) B 2. Cell Seeding (6-well plates) A->B C 3. This compound Treatment (Serial Dilution, 24h) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Immunodetection (HDAC1/2/3 & Loading Control) E->F G 7. Signal Quantification (Densitometry) F->G H 8. Data Analysis (Normalization, Curve Fitting) G->H I 9. Determine DC50 & Dmax H->I

Caption: Workflow for this compound dose-response analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the steps for culturing HCT116 cells and treating them with a range of this compound concentrations.

Materials:

  • HCT116 cell line

  • McCoy's 5A medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium in a humidified incubator. Passage the cells when they reach 70-80% confluency.[7]

  • Cell Seeding: Seed HCT116 cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of medium. Allow the cells to adhere and grow for 24 hours. A recommended seeding density is around 2 x 10^4 cells/cm².[8][9]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. From this stock, perform serial dilutions in culture medium to create a range of treatment concentrations. A suggested 10-point, 3-fold serial dilution could range from 1 µM down to 0.05 nM to capture a full dose-response curve, including a potential "hook effect".[4] A vehicle control (DMSO) at the same final concentration as the highest this compound dose should also be prepared.

  • Cell Treatment: After 24 hours of cell adherence, carefully remove the medium from each well and replace it with medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for 24 hours in the humidified incubator. This incubation time has been shown to be effective for observing this compound-mediated degradation.[10]

Protocol 2: Western Blotting for HDAC Degradation

This protocol details the procedure for quantifying the levels of HDAC1, HDAC2, and HDAC3 proteins following this compound treatment.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Bicinchoninic acid (BCA) protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-HDAC1

    • Rabbit anti-HDAC2

    • Rabbit anti-HDAC3

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis: Wash the cells in each well twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[11]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder to identify molecular weights. Run the gel until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Presentation and Analysis

The goal of the data analysis is to determine the DC50 and Dmax values for this compound. This involves quantifying the band intensities from the Western blot, normalizing the data, and fitting it to a dose-response curve.

  • Densitometry: Use image analysis software to quantify the band intensity for each HDAC and the corresponding loading control in each lane.

  • Normalization: For each sample, normalize the intensity of the HDAC band to the intensity of the loading control band in the same lane. This corrects for any variations in protein loading.[13]

    • Normalized HDAC Intensity = (HDAC Band Intensity) / (Loading Control Band Intensity)

  • Percentage of Degradation: Calculate the percentage of remaining HDAC protein for each this compound concentration relative to the vehicle control (which represents 100% protein level).

    • % HDAC Remaining = (Normalized HDAC Intensity of Treated Sample / Average Normalized HDAC Intensity of Vehicle Control) x 100

  • Curve Fitting: Plot the percentage of remaining HDAC protein against the logarithm of the this compound concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[6]

  • Parameter Determination: From the fitted curve, determine the DC50 (the concentration of this compound that results in 50% degradation of the target HDAC) and the Dmax (the maximum observed percentage of degradation).

Quantitative Data Summary Table

The results should be summarized in a clear, tabular format for easy comparison.

Target ProteinThis compound DC50 (nM)This compound Dmax (%)
HDAC1Insert ValueInsert Value
HDAC2Insert ValueInsert Value
HDAC3Insert ValueInsert Value

Data should be presented as the mean ± standard deviation from at least three independent biological replicates.

By following these detailed protocols, researchers can robustly and reproducibly determine the dose-response characteristics of this compound, providing valuable insights into its efficacy as a targeted protein degrader.

References

Western blot protocol for measuring HDAC degradation by JPS036.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Measuring HDAC Degradation by JPS036

This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of Class I Histone Deacetylases (HDACs) mediated by this compound, a selective, benzamide-based Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ligase.[1][2] this compound is particularly noted for its efficacy as a selective HDAC3 degrader. These guidelines are intended for researchers, scientists, and professionals in drug development investigating targeted protein degradation.

Mechanism of Action: this compound-Mediated HDAC Degradation

This compound functions as a molecular bridge, simultaneously binding to a target HDAC protein and the VHL E3 ubiquitin ligase.[2] This induced proximity facilitates the polyubiquitination of the HDAC protein by the E3 ligase, marking it for subsequent degradation by the 26S proteasome.[2] This targeted degradation approach offers a distinct mechanism from traditional enzymatic inhibition.

cluster_0 cluster_1 cluster_2 cluster_3 HDAC HDAC Protein (e.g., HDAC3) Ternary_Complex Ternary Complex (HDAC-JPS036-VHL) This compound This compound This compound->Ternary_Complex VHL VHL E3 Ligase Ubiquitination Poly-Ubiquitination of HDAC Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

This compound facilitates ternary complex formation for HDAC degradation.

Data Presentation: this compound Degradation Profile

The following table summarizes the quantitative degradation profile of this compound against Class I HDACs in HCT116 colon cancer cells after a 24-hour treatment period.[2][3] this compound demonstrates notable selectivity for HDAC3.

TargetParameterValueCell LineTreatment Duration
HDAC3 DC50 0.44 ± 0.03 µM (440 nM)HCT11624 hours
HDAC3 Dmax 77%HCT11624 hours
HDAC1 Degradation Reduced degradation compared to control compoundsHCT11624 hours
HDAC2 Degradation Reduced degradation compared to control compoundsHCT11624 hours
  • DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein.

  • Dmax (Maximum Degradation) is the maximum percentage of protein degradation observed.

Experimental Protocol: Western Blot for HDAC Degradation

This protocol details the steps to assess this compound-induced degradation of HDAC1, HDAC2, and HDAC3 in a cell-based assay.

A 1. Cell Culture & Treatment (e.g., HCT116 cells + this compound) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Workflow for Western blot analysis of this compound-mediated HDAC degradation.
Cell Culture and Treatment

  • Cell Seeding : Seed HCT116 cells in 6-well plates, ensuring they reach 70-80% confluency at the time of treatment.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 20 mM). Further dilute in cell culture medium to achieve final concentrations. Based on published data, a concentration range of 0.1, 1.0, and 10 µM is recommended for initial screening.[2][3] Include a DMSO-only vehicle control.

  • Treatment : Treat the cells with the prepared this compound concentrations and the vehicle control. Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).[2]

Cell Lysis
  • Wash : After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[4]

  • Harvest : Scrape the cells from the plate and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation & Clarification : Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Collect Supernatant : Carefully transfer the supernatant, which contains the soluble protein fraction, to new pre-chilled tubes.

Protein Quantification
  • Assay : Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Normalization : Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps.

SDS-PAGE (Gel Electrophoresis)
  • Sample Preparation : Prepare samples by mixing the normalized protein lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • Loading : Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.[4] Include a molecular weight marker.

  • Electrophoresis : Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[4]

Protein Transfer
  • Procedure : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

  • Conditions : Perform the transfer at 100V for 1-2 hours or using a semi-dry transfer system, ensuring the setup is kept cold.

Blocking and Antibody Incubation
  • Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Recommended Primary Antibodies :

      • Anti-HDAC1

      • Anti-HDAC2

      • Anti-HDAC3

      • Anti-GAPDH or Anti-β-Actin (as a loading control)

  • Washing : Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

Signal Detection and Data Analysis
  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to avoid signal saturation.

  • Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ).[5] Normalize the intensity of each HDAC band to its corresponding loading control band (GAPDH or β-Actin). Calculate the percentage of HDAC degradation relative to the vehicle-treated control.

References

JPS036 solubility and stock solution preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for JPS036

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of stock solutions for this compound, a selective Histone Deacetylase 3 (HDAC3) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of its target protein.

Chemical Properties

This compound is a benzamide-based compound linked to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] It is a potent degrader of Class I HDACs, particularly HDAC1 and HDAC2, leading to enhanced apoptosis in cancer cells.[2]

PropertyValueSource
Molecular Weight940.19 g/mol [1]
FormulaC₅₁H₆₆FN₇O₇S[1]
CAS Number2669785-85-5
Purity≥98%[1]

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for many complex organic molecules like this compound, solubility in aqueous solutions is limited. Therefore, organic solvents are typically used to prepare concentrated stock solutions.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO (Dimethyl Sulfoxide)2018.8Gentle warming may be required to fully dissolve the compound.[1]
EthanolNot specifiedNot specifiedSolubility information not readily available. It is recommended to test solubility in a small aliquot before preparing a larger stock.
WaterInsoluble or very poorly solubleInsoluble or very poorly solubleDirect dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 940.19 g/mol * 1000 mg/g = 9.40 mg

  • Weighing this compound:

    • Carefully weigh out 9.40 mg of this compound powder and place it into a sterile vial.

  • Adding Solvent:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).

  • Perform a serial dilution of the 10 mM stock solution in your cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy.

    • Example for a 1 µM final concentration:

      • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

  • Vortex gently to mix the working solution.

  • Control: Prepare a vehicle control using the same concentration of DMSO as in the final working solution to account for any effects of the solvent on the cells.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment.

Visualizations

Signaling Pathway of this compound

This compound is a PROTAC that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of HDAC3.

JPS036_Signaling_Pathway cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound HDAC3_ligand HDAC3 Ligand Linker Linker VHL_ligand VHL Ligand Ternary_Complex HDAC3-JPS036-VHL Ternary Complex This compound->Ternary_Complex HDAC3 HDAC3 (Target Protein) HDAC3->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_HDAC3 Polyubiquitinated HDAC3 Ternary_Complex->Ub_HDAC3 Ubiquitination Ub Ubiquitin Ub->Ub_HDAC3 Proteasome Proteasome Ub_HDAC3->Proteasome Degradation Degraded_HDAC3 Degraded HDAC3 (Peptides) Proteasome->Degraded_HDAC3

Caption: Mechanism of action of this compound as a PROTAC.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a this compound stock solution.

JPS036_Stock_Solution_Workflow start Start calculate Calculate Mass of this compound (e.g., for 10 mM stock) start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility warm Gentle Warming (37°C) and Vortexing check_solubility->warm No aliquot Aliquot Stock Solution check_solubility->aliquot Yes warm->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols for JPS036 in Human Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JPS036 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling, often driven by mutations in the Adenomatous Polyposis Coli (APC) gene, is a critical driver in the majority of colorectal cancers (CRC). Tankyrases promote the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, leading to the reformation of the destruction complex, enhanced phosphorylation and degradation of β-catenin, and subsequent downregulation of Wnt target genes responsible for proliferation and survival.[1][2][3][4][5]

These application notes provide protocols for characterizing the effects of this compound on human colon cancer cell lines, focusing on cell viability, mechanism of action, and effects on the cell cycle and apoptosis.

Mechanism of Action: Wnt/β-catenin Pathway Inhibition

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt signal, a "destruction complex" (Axin, APC, GSK3β, CK1) phosphorylates β-catenin, targeting it for proteasomal degradation. In many colon cancer cells with APC mutations, this complex is inactive, leading to β-catenin accumulation, nuclear translocation, and activation of proliferative genes (e.g., MYC, CCND1). This compound inhibits Tankyrase-mediated PARsylation of Axin, preventing Axin degradation and stabilizing the destruction complex to restore β-catenin degradation.[1][2][3][4][5]

Wnt_Pathway_this compound cluster_off Wnt Pathway: ON (Cancer State) cluster_nucleus_on cluster_on Wnt Pathway: OFF (this compound Treatment) TNKS_on Tankyrase Axin_on Axin TNKS_on->Axin_on PARsylation Complex_on Destruction Complex (Inactive) Axin_on->Complex_on BetaCatenin_on β-catenin Nucleus_on Nucleus BetaCatenin_on->Nucleus_on Accumulation & Translocation BetaCatenin_on_nuc β-catenin TCF_on TCF/LEF Genes_on Target Genes (c-Myc, Cyclin D1) TCF_on->Genes_on Activation Proliferation_on Cell Proliferation & Survival Genes_on->Proliferation_on BetaCatenin_on_nuc->TCF_on This compound This compound TNKS_off Tankyrase This compound->TNKS_off Inhibition Axin_off Axin (Stabilized) TNKS_off->Axin_off Complex_off Destruction Complex (Active) Axin_off->Complex_off Stabilization BetaCatenin_off β-catenin Complex_off->BetaCatenin_off Phosphorylation Proliferation_off Growth Inhibition Complex_off->Proliferation_off Degradation Proteasomal Degradation BetaCatenin_off->Degradation

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Data Presentation

The anti-proliferative activity of this compound was evaluated across a panel of human colon cancer cell lines using a 72-hour MTT assay. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis.

Table 1: Anti-proliferative Activity of this compound in Colon Cancer Cell Lines

Cell LineAPC StatusThis compound IC50 (µM)Reference Compound (G007-LK) IC50 (µM)
COLO-320DMTruncating Mutation0.450.43
SW403Truncating Mutation0.850.92
HCT-116Wild-Type (CTNNB1 mut)> 10> 10
RKOWild-Type> 10> 10

Data are representative. Actual values may vary based on experimental conditions. Reference data is based on published values for known Tankyrase inhibitors.[1]

Table 2: Effect of this compound on Cell Cycle and Apoptosis in COLO-320DM Cells (48 hr treatment)

Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic Cells (%) (Annexin V+)
Vehicle (DMSO)45.2 ± 3.135.8 ± 2.519.0 ± 1.84.5 ± 0.8
This compound (0.5 µM)68.5 ± 4.215.1 ± 1.916.4 ± 2.115.2 ± 2.2
This compound (1.0 µM)75.1 ± 3.88.9 ± 1.516.0 ± 2.028.7 ± 3.5

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability.[6][7][8]

MTT_Workflow start Seed Cells (96-well plate) step1 Incubate 24h (37°C, 5% CO2) start->step1 step2 Treat with this compound (Dose-response) step1->step2 step3 Incubate 72h step2->step3 step4 Add MTT Reagent (0.5 mg/mL) step3->step4 step5 Incubate 4h step4->step5 step6 Add Solubilization Solution (e.g., DMSO) step5->step6 step7 Incubate 15 min (with shaking) step6->step7 end Read Absorbance (570 nm) step7->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human colon cancer cell lines (e.g., COLO-320DM)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for β-catenin Pathway Proteins

This protocol is for detecting changes in the protein levels of Axin and β-catenin following this compound treatment.[9][10][11]

Materials:

  • 6-well plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Axin1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed COLO-320DM cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 0.5 µM, 1.0 µM) or vehicle (DMSO) for 24 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[12][13][14]

Materials:

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed COLO-320DM cells in 6-well plates.

  • Treat cells with this compound (e.g., 0.5 µM, 1.0 µM) or vehicle (DMSO) for 48 hours.

  • Harvest cells (including floating cells) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[13]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]

Apoptosis_Workflow start Seed & Treat Cells (e.g., 48h) step1 Harvest Cells (including supernatant) start->step1 step2 Wash with Cold PBS step1->step2 step3 Resuspend in 1X Binding Buffer step2->step3 step4 Add Annexin V-FITC & Propidium Iodide step3->step4 step5 Incubate 15-20 min (Room Temp, Dark) step4->step5 step6 Add 1X Binding Buffer step5->step6 end Analyze by Flow Cytometry (within 1 hour) step6->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest all cells, including those floating in the medium, and pellet by centrifugation.

  • Wash the cells once with cold PBS.

  • Dilute the 10X Binding Buffer to 1X with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for JPS036-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS036 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I Histone Deacetylases (HDACs).[1][2] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] These application notes provide detailed protocols for determining the optimal treatment duration of this compound for maximal protein degradation and for quantifying this degradation.

Mechanism of Action

This compound functions by hijacking the cell's natural ubiquitin-proteasome system (UPS). It simultaneously binds to a target HDAC protein and the VHL E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome, while this compound can catalytically repeat the process.[3]

JPS036_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (HDAC-JPS036-VHL) This compound->Ternary_Complex HDAC HDAC Protein (Target) HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->this compound Recycling PolyUb_HDAC Polyubiquitinated HDAC Ternary_Complex->PolyUb_HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_HDAC->Proteasome Recognition Degraded_HDAC Degraded HDAC Fragments Proteasome->Degraded_HDAC Degradation

Figure 1: Mechanism of this compound-mediated HDAC degradation.

Quantitative Data Summary

The following tables summarize the degradation efficiency of this compound in HCT116 cells after a 24-hour treatment period.

Table 1: this compound Degradation Activity in HCT116 Cells

Target ProteinDC₅₀ (µM)Dₘₐₓ (%)
HDAC1Not specifiedReduced degradation compared to other PROTACs
HDAC2Not specifiedReduced degradation compared to other PROTACs
HDAC30.4477

Data sourced from Smalley JP, et al. (2022).[4][5]

Experimental Protocols

To determine the optimal treatment duration for maximal protein degradation, a time-course experiment is recommended.

Protocol 1: Time-Course Analysis of this compound-Mediated HDAC Degradation

This protocol outlines the steps to identify the optimal treatment duration for this compound.

Time_Course_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed HCT116 cells Treat_Cells Treat with this compound (e.g., 1 µM) Seed_Cells->Treat_Cells Incubate Incubate for various time points (0, 2, 4, 8, 12, 24, 48h) Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Lyse_Cells Lyse Cells & Quantify Protein Harvest_Cells->Lyse_Cells Western_Blot Western Blot (HDAC1, HDAC2, HDAC3, Loading Control) Lyse_Cells->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry Plot_Data Plot % Degradation vs. Time Densitometry->Plot_Data

Figure 2: Workflow for time-course analysis of protein degradation.

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with a fixed concentration of this compound (e.g., 1 µM). Include a DMSO-treated vehicle control.

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Cell Harvest: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: a. Perform densitometry analysis on the Western blot bands. b. Normalize the HDAC band intensity to the loading control for each time point. c. Calculate the percentage of protein degradation relative to the DMSO control at time zero. d. Plot the percentage of degradation against time to determine the optimal treatment duration for maximal degradation.

Protocol 2: Determining the Dose-Response Curve (DC₅₀)

Once the optimal treatment duration is established, a dose-response experiment should be performed to determine the DC₅₀ (the concentration of this compound that results in 50% degradation of the target protein).

Procedure:

  • Follow the steps outlined in Protocol 1.

  • In the cell treatment step, use the optimal incubation time determined from the time-course experiment.

  • Treat the cells with a serial dilution of this compound (e.g., ranging from 0.001 µM to 10 µM).

  • After Western blotting and densitometry, plot the percentage of HDAC remaining against the log concentration of this compound.

  • Use a non-linear regression analysis to calculate the DC₅₀ value.

Protocol 3: Global Proteomic Analysis Workflow

For a broader understanding of this compound's effects on the cellular proteome, a mass spectrometry-based proteomics approach can be employed.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Treatment Treat HCT116 cells with This compound and DMSO (Vehicle) Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Peptide_Labeling Peptide Labeling (e.g., TMT) Protein_Digestion->Peptide_Labeling LC_MSMS LC-MS/MS Analysis Peptide_Labeling->LC_MSMS Peptide_ID Peptide Identification and Quantification LC_MSMS->Peptide_ID Protein_Abundance Differential Protein Abundance Analysis Peptide_ID->Protein_Abundance Bioinformatics Bioinformatic Analysis (Pathway, GO Enrichment) Protein_Abundance->Bioinformatics

References

Application Note: Analysis of Apoptosis Induction by JPS036 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JPS036 is a potent proteolysis-targeting chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2] The degradation of these HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for therapeutic development.[2][3][4] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound treatment in a cellular context using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a large number of cells.[5][6][7] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane.[6] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8][11] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.[10] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[8][9]

Data Presentation

The following table provides a template for summarizing quantitative data obtained from a flow cytometry experiment analyzing the effects of this compound on apoptosis.

Treatment GroupConcentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound10080.1 ± 3.512.3 ± 1.57.6 ± 1.1
This compound50065.7 ± 4.225.8 ± 2.38.5 ± 1.3
This compound100040.3 ± 5.145.1 ± 3.814.6 ± 2.0
Staurosporine (Positive Control)100015.4 ± 2.860.2 ± 4.524.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents:

  • Cell line of interest (e.g., HCT116)[3][4]

  • Complete cell culture medium

  • This compound (Tocris Bioscience, MedChemExpress)[1][2]

  • Vehicle control (e.g., DMSO)

  • Apoptosis inducer (positive control, e.g., Staurosporine)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol for Induction of Apoptosis:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V/PI Staining and Flow Cytometry:

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Gently collect the cells by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[6]

Flow Cytometry Analysis:

  • Acquire data for at least 10,000 events per sample.

  • Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.

  • Create a dot plot of FITC (Annexin V) versus PI.

  • Gate the populations to distinguish between:

    • Viable cells (Annexin V- / PI-) in the lower-left quadrant.

    • Early apoptotic cells (Annexin V+ / PI-) in the lower-right quadrant.

    • Late apoptotic/necrotic cells (Annexin V+ / PI+) in the upper-right quadrant.

    • Necrotic cells (Annexin V- / PI+) in the upper-left quadrant.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound, Vehicle, and Positive Control cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation harvesting Harvest Adherent and Suspension Cells incubation->harvesting washing Wash Cells with Cold PBS harvesting->washing resuspension Resuspend in 1X Binding Buffer washing->resuspension staining Add Annexin V-FITC and PI resuspension->staining incubation_stain Incubate for 15 min in Dark staining->incubation_stain acquisition Acquire Data on Flow Cytometer incubation_stain->acquisition gating Gate Populations: Viable, Early Apoptotic, Late Apoptotic/Necrotic acquisition->gating quantification Quantify Percentage of Cells in Each Quadrant gating->quantification

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

signaling_pathway This compound This compound Ternary_Complex Ternary Complex (this compound-HDAC-VHL) This compound->Ternary_Complex Binds HDAC1_2_3 HDAC1/2/3 HDAC1_2_3->Ternary_Complex Recruited to VHL_E3 VHL E3 Ligase VHL_E3->Ternary_Complex Recruited by Proteasome Proteasome HDAC_Degradation HDAC Degradation Proteasome->HDAC_Degradation Leads to Ternary_Complex->Proteasome Ubiquitination Gene_Expression Altered Gene Expression HDAC_Degradation->Gene_Expression Results in Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

References

Application Notes and Protocols: Control Experiments for JPS036-Mediated Degradation of HDACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that eliminate specific proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3][4] JPS036 is a PROTAC designed to induce the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[5][6] It functions by forming a ternary complex between the target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HDAC.[5][6][7][8]

To validate that the observed reduction in protein levels is a direct result of the intended PROTAC mechanism, a series of rigorous control experiments is essential. These application notes provide detailed protocols for the key control experiments required to confirm the specific, E3 ligase-dependent, and proteasome-mediated degradation induced by this compound.

This compound Mechanism of Action

This compound acts as a molecular bridge to induce proximity between the target protein (HDAC) and the VHL E3 ligase.[8] This proximity facilitates the transfer of ubiquitin molecules to the HDAC protein.[2] The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome, while this compound can act catalytically to induce the degradation of further HDAC molecules.[1][2]

JPS036_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex HDAC-JPS036-VHL Ternary Complex This compound->Ternary_Complex Binds HDAC Target Protein (HDAC1/2) HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->this compound Releases PolyUb_HDAC Poly-ubiquitinated HDAC Ternary_Complex->PolyUb_HDAC Facilitates Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb_HDAC->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

This compound-mediated protein degradation pathway.
Logical Workflow for Control Experiments

A systematic approach is necessary to unequivocally demonstrate the intended mechanism of action. The following workflow outlines the essential experiments to confirm that this compound-mediated loss of HDAC protein is due to targeted proteasomal degradation.

Experimental_Workflow Start Hypothesis: This compound degrades HDACs Dose_Time 1. Western Blot: Dose-Response & Time-Course Start->Dose_Time Negative_Control 2. Negative Control: Compare this compound vs Inactive Analog Dose_Time->Negative_Control Degradation Observed Proteasome_Rescue 3. Proteasome Inhibition: Co-treat with MG132 Negative_Control->Proteasome_Rescue Activity is Specific Ubiquitination 4. Ubiquitination Assay: Immunoprecipitate HDAC, blot for Ubiquitin Proteasome_Rescue->Ubiquitination Degradation is Rescued Conclusion Conclusion: This compound is a bona fide HDAC degrader Ubiquitination->Conclusion Ubiquitination Increased

Workflow for validating this compound's mechanism.

Experimental Protocols

Protocol 1: Western Blot for Dose-Response and Time-Course Analysis

Objective: To quantify the reduction in HDAC protein levels upon treatment with this compound at various concentrations and time points. This allows for the determination of key parameters like DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).[2]

Materials:

  • Cell line expressing target HDACs (e.g., HCT116)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[1][9]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[10]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[1] Incubate on ice for 15 minutes.

  • Protein Quantification: Clear the lysates by centrifugation (~14,000 x g for 15 min at 4°C) and determine the protein concentration of the supernatant using a BCA assay.[10]

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[1]

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]

    • Incubate with primary antibodies (anti-HDAC1/2 and anti-loading control) overnight at 4°C.[10][11]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

    • Visualize bands using an ECL substrate and an imaging system.[10]

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the HDAC band intensity to the corresponding loading control band. For dose-response, plot normalized intensity vs. log[this compound] to calculate DC₅₀. For time-course, plot normalized intensity vs. time.

Protocol 2: Proteasome Inhibition Assay

Objective: To confirm that this compound-mediated degradation is dependent on the proteasome. If the mechanism is correct, inhibiting the proteasome should prevent or "rescue" the degradation of the target protein.[10][12][13]

Materials:

  • Same as Protocol 1

  • Proteasome inhibitor: MG132 (stock solution in DMSO)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Cell Treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) or vehicle (DMSO) for 1-2 hours.[10]

    • Co-treat the cells with this compound (at a concentration known to cause significant degradation, e.g., DC₉₀) and MG132 for a fixed duration (e.g., 8-12 hours).

    • Include four experimental groups:

      • Vehicle (DMSO) only

      • This compound only

      • MG132 only

      • This compound + MG132

  • Lysis and Western Blot: Follow steps 4-8 from Protocol 1 to lyse the cells and perform Western blot analysis for HDACs and a loading control.

  • Data Analysis: Quantify and normalize the HDAC band intensities. Compare the HDAC levels in the "this compound only" group to the "this compound + MG132" group. A significant increase in HDAC levels in the co-treated group indicates a proteasome-dependent degradation mechanism.

Protocol 3: Negative Control Experiment

Objective: To demonstrate that the degradation activity is specific to the PROTAC molecule's ability to form the ternary complex, and not due to non-specific effects of the chemical scaffold. This is achieved by using an inactive analog that cannot bind to a key component (e.g., VHL or the target protein). JPS016NC is a suitable negative control for this compound.[7]

Materials:

  • Same as Protocol 1

  • Negative Control compound (e.g., JPS016NC)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Cell Treatment: Treat cells with this compound and the negative control compound at the same concentrations for a fixed duration (e.g., 24 hours). Include a vehicle-only control.

  • Lysis and Western Blot: Follow steps 4-8 from Protocol 1 to analyze HDAC levels.

  • Data Analysis: Quantify and normalize HDAC band intensities. Compare the effect of this compound with the negative control. The active PROTAC should show significant degradation, while the negative control should show little to no effect on HDAC levels.

Protocol 4: Target Ubiquitination Assay via Co-Immunoprecipitation (Co-IP)

Objective: To directly demonstrate that this compound treatment leads to the increased ubiquitination of the target HDAC protein, which is the crucial step preceding proteasomal degradation.[14][15]

Materials:

  • Same as Protocol 2

  • Co-IP Lysis Buffer (e.g., 1% NP-40 based buffer with inhibitors)[16]

  • Anti-HDAC1 or Anti-HDAC2 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads[17][18]

  • Anti-Ubiquitin primary antibody

Procedure:

  • Cell Seeding and Treatment: Seed cells in larger format dishes (e.g., 10 cm) to ensure sufficient protein yield. Treat cells with this compound, MG132, both, or vehicle control as described in Protocol 2 for a shorter time frame (e.g., 2-6 hours) to capture the ubiquitinated species before they are fully degraded.

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation (IP):

    • Quantify protein concentration of the cleared lysates.

    • Incubate an equal amount of protein lysate (e.g., 500-1000 µg) with an anti-HDAC antibody overnight at 4°C with gentle rotation to form the immunocomplex.[16]

    • Add pre-washed Protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complex.[17][18]

  • Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[19]

  • Elution: Elute the captured proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot: Analyze the eluates by Western blotting. Run two separate gels or cut the membrane. Probe one with an anti-HDAC antibody (to confirm successful IP) and the other with an anti-Ubiquitin antibody (to detect ubiquitinated HDAC). A high-molecular-weight smear or laddering pattern in the ubiquitin blot indicates polyubiquitination.[14]

  • Data Analysis: Compare the intensity of the ubiquitin signal in the HDAC immunoprecipitates from this compound-treated cells versus control cells. An increased signal in the presence of this compound confirms target ubiquitination.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental conditions.

Table 1: Dose-Response of this compound on HDAC1 Levels (24h Treatment)

This compound Conc. (nM) Normalized HDAC1 Level (%) Std. Deviation
0 (Vehicle) 100 ± 5.2
1 95.4 ± 4.8
10 72.1 ± 6.1
50 48.5 ± 3.9
100 25.3 ± 3.1
500 10.8 ± 2.5

| 1000 | 11.2 | ± 2.8 |

Table 2: Time-Course of HDAC1 Degradation with 100 nM this compound

Time (hours) Normalized HDAC1 Level (%) Std. Deviation
0 100 ± 4.5
2 88.6 ± 5.3
4 65.2 ± 4.9
8 38.7 ± 3.7
16 22.1 ± 3.2

| 24 | 24.5 | ± 3.5 |

Table 3: Effect of Proteasome Inhibitor on this compound-Mediated Degradation (8h)

Treatment Normalized HDAC1 Level (%) Std. Deviation
Vehicle 100 ± 6.0
This compound (100 nM) 35.4 ± 4.1
MG132 (10 µM) 105.1 ± 5.5

| this compound + MG132 | 92.8 | ± 6.3 |

Table 4: Comparison of this compound vs. Negative Control (NC) on HDAC1 Degradation (24h)

Treatment Normalized HDAC1 Level (%) Std. Deviation
Vehicle 100 ± 4.7
This compound (100 nM) 23.8 ± 3.6
JPS016NC (100 nM) 98.5 ± 5.1
This compound (1000 nM) 11.5 ± 2.9

| JPS016NC (1000 nM) | 96.2 | ± 4.4 |

References

Troubleshooting & Optimization

How to avoid the "hook effect" with JPS036.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using JPS036, a PROTAC® (Proteolysis Targeting Chimera) designed to degrade Class I Histone Deacetylases (HDACs). Here you will find answers to frequently asked questions and troubleshooting advice to ensure the success of your experiments, with a specific focus on avoiding concentration-dependent artifacts like the "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, benzamide-based PROTAC that induces the degradation of Class I HDACs.[1] Unlike traditional inhibitors that only block the enzymatic activity of a protein, PROTACs eliminate the target protein entirely. This compound is a bifunctional molecule: one end binds to an HDAC protein (the protein of interest), and the other end binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the HDAC with ubiquitin, marking it for destruction by the cell's proteasome.[2][3] This catalytic process allows substoichiometric concentrations of this compound to achieve significant and long-lasting protein degradation.[2]

This compound Mechanism of Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation HDAC HDAC (Target Protein) This compound This compound HDAC->this compound Ternary HDAC-JPS036-VHL (Ternary Complex) VHL VHL (E3 Ligase) This compound->VHL This compound->Ternary Ub Ubiquitin Ternary->Ub E1/E2 Enzymes Ub_HDAC Ubiquitinated HDAC Ternary->Ub_HDAC Proteasome Proteasome Ub_HDAC->Proteasome Degraded Degraded Peptides Proteasome->Degraded JPS036_recycled This compound (Recycled) Proteasome->JPS036_recycled The PROTAC Hook Effect Mechanism cluster_optimal Optimal Concentration cluster_excess Excess Concentration (Hook Effect) HDAC1 HDAC JPS1 This compound HDAC1->JPS1 Ternary Productive Ternary Complex VHL1 VHL JPS1->VHL1 Degradation Degradation Ternary->Degradation Leads to HDAC2 HDAC JPS2a This compound HDAC2->JPS2a Binary1 Non-productive Binary Complex JPS2b This compound Binary2 Non-productive Binary Complex JPS2c ... VHL2 VHL VHL2->JPS2b NoDeg No Degradation Binary1->NoDeg Prevents Degradation Binary2->NoDeg Prevents Degradation Troubleshooting Workflow for Suboptimal Degradation Start Start: Suboptimal HDAC Degradation Observed CheckConc Are you using a high concentration of this compound (e.g., >5 µM)? Start->CheckConc DoseResponse Perform full dose-response experiment (e.g., 1 nM to 10 µM) CheckConc->DoseResponse Yes CheckConc->DoseResponse No / Unsure Hook Does degradation decrease at highest concentrations? DoseResponse->Hook Optimal Identify optimal concentration at the peak of the curve. Use this concentration for future experiments. Hook->Optimal Yes Other Issue is likely not the hook effect. Investigate other parameters: - Incubation time - Cell health - Reagent integrity Hook->Other No

References

Technical Support Center: Optimizing JPS036 Concentration for Maximum Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of JPS036 for achieving maximum degradation of its target proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzamide-based Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that induces the degradation of Class I Histone Deacetylases (HDACs). This compound works by simultaneously binding to an HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the ubiquitination of the HDAC protein, marking it for degradation by the proteasome.[1]

Q2: Which HDACs are targeted by this compound?

A2: this compound is a potent degrader of HDAC1 and HDAC2, and it also demonstrates enhanced degradation of HDAC3.[1][2]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been shown to be effective in inducing apoptosis and cell cycle arrest in HCT116 human colon cancer cells.[1][3]

Q4: What are the key parameters to consider when optimizing this compound concentration?

A4: The two primary parameters to determine the optimal concentration of this compound are:

  • DC50: The concentration of this compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with this compound.

The goal is to use a concentration that achieves maximal degradation (at or near Dmax) without causing significant off-target effects or cytotoxicity.

Q5: What is the "hook effect" and does this compound exhibit it?

A5: The "hook effect" is a phenomenon observed with some PROTACs where an increase in concentration beyond an optimal point leads to a decrease in degradation efficiency. This is because at very high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation. This compound has been reported to exhibit a standard dose-response curve for HDAC3 degradation, suggesting it may be less prone to the hook effect for this target compared to other PROTACs.[4]

Quantitative Data Summary

The following tables summarize the degradation efficiency of this compound in HCT116 cells after a 24-hour treatment.

Table 1: this compound Degradation Performance in HCT116 Cells

TargetDC50 (μM)Dmax (%)
HDAC1Not specified~41%
HDAC2Not specified~18%
HDAC30.44 ± 0.0377

Data is derived from quantitative western blotting and represents the average of two independent biological replicates.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration for HDAC Degradation via Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of this compound for HDAC1, HDAC2, and HDAC3 in a selected cell line (e.g., HCT116).

Materials:

  • This compound

  • HCT116 cells (or other appropriate cell line)

  • Cell culture medium and supplements

  • DMSO (for stock solution)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 μM). Include a DMSO-only vehicle control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2. A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) can also be performed to determine the optimal treatment duration.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC band intensities to the loading control. Plot the percentage of HDAC degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax values.

Protocol 2: Assessing Cell Viability upon this compound Treatment

This protocol helps to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • HCT116 cells (or other appropriate cell line)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the this compound concentration to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak degradation of HDACs Suboptimal this compound concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM).
Insufficient treatment time Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation period.
Low expression of VHL E3 ligase in the cell line Verify VHL expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
Poor cell permeability of this compound While this compound has shown activity in cells, permeability can be cell-line dependent. If other troubleshooting fails, consider using a cell line with known good permeability for similar-sized molecules.
Compound instability Ensure proper storage of this compound stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
"Hook Effect" observed (decreased degradation at high concentrations) Formation of binary complexes instead of the ternary complex Although less common for this compound with HDAC3, if observed, use concentrations at or below the optimal degradation concentration. A wider, more granular dose-response curve can help pinpoint the optimal range.
High cell toxicity This compound concentration is too high Lower the concentration of this compound. Use concentrations at or below the determined DC50 for degradation and well below the cytotoxic IC50.
Off-target effects If toxicity is observed at concentrations that do not cause significant on-target degradation, consider potential off-target effects. A proteomics-based approach could identify unintended targets.[5][6][7][8]
Inconsistent results between replicates Inaccurate pipetting Calibrate pipettes regularly and ensure proper pipetting technique.
Variability in cell density Ensure consistent cell seeding density across all wells and plates.
Inconsistent this compound stock solution Prepare fresh stock solutions and aliquot for single use to minimize freeze-thaw cycles.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound HDAC HDAC Protein (Target) This compound->HDAC Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome HDAC->Proteasome Degradation Ternary_Complex HDAC-JPS036-VHL Ub Ubiquitin Ub->HDAC Tags for Degradation Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action for this compound-mediated HDAC degradation.

Troubleshooting_Workflow Start Start: No/Weak HDAC Degradation Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response (0.01-50 µM) Check_Concentration->Optimize_Concentration No Check_Time Is treatment time sufficient? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Time Optimize_Time Perform Time-Course (4-48 hours) Check_Time->Optimize_Time No Check_VHL Is VHL E3 ligase expressed? Check_Time->Check_VHL Yes Optimize_Time->Check_VHL Verify_VHL Western Blot/qPCR for VHL Check_VHL->Verify_VHL No Check_Permeability Is this compound cell permeable? Check_VHL->Check_Permeability Yes Verify_VHL->Check_Permeability Consider_Cell_Line Use alternative cell line Check_Permeability->Consider_Cell_Line No Check_Compound Is the compound stable? Check_Permeability->Check_Compound Yes Consider_Cell_Line->Check_Compound Prepare_Fresh Prepare fresh stock/dilutions Check_Compound->Prepare_Fresh No Success Successful Degradation Check_Compound->Success Yes Prepare_Fresh->Success

Caption: Troubleshooting workflow for optimizing this compound experiments.

mTOR_Signaling cluster_0 mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound HDAC_degradation HDAC Degradation This compound->HDAC_degradation HDAC_degradation->AKT Impacts

Caption: this compound-mediated HDAC degradation can impact the mTOR signaling pathway.

FOXO_Signaling cluster_0 FOXO Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT FOXO FOXO (in nucleus) AKT->FOXO Inhibits nuclear localization Target_Genes Target Gene Expression (Apoptosis, Cell Cycle Arrest) FOXO->Target_Genes This compound This compound HDAC_degradation HDAC Degradation This compound->HDAC_degradation HDAC_degradation->FOXO Activates

Caption: this compound-mediated HDAC degradation can activate FOXO signaling.

References

Technical Support Center: Troubleshooting Low Cell Permeability of JPS036

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low cell permeability with JPS036, a potent, cell-permeable PROTAC that degrades class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] A significant drop in potency between biochemical and cellular assays often points towards issues with cellular uptake or stability.

Troubleshooting Guide & FAQs

Q1: My this compound compound shows high potency in biochemical assays but significantly lower activity in my cell-based assays. What could be the cause?

A significant discrepancy between biochemical and cellular IC50/DC50 values is a common challenge in drug discovery. While this compound is designed as a cell-permeable PROTAC, several factors can contribute to this observation.[1][2] The primary suspect is often insufficient intracellular concentration of the compound at its target.

This can be broken down into a few key possibilities:

  • Low Passive Permeability: The physicochemical properties of the molecule may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.

  • Active Efflux: The compound may be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, preventing it from reaching its target.[3][4][5][6]

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes or degraded in the cell culture medium.

  • Poor Solubility: Low solubility in aqueous assay media can lead to compound precipitation and an overestimation of the actual concentration used.

The following diagram outlines a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Workflow start Observed Discrepancy: Biochemical vs. Cellular Activity sol_check Action: Check Solubility (e.g., visual, nephelometry) start->sol_check q1 Is the compound soluble in assay medium? q1->start No, reformulate perm_assay Action: Measure Permeability (PAMPA, Caco-2) q1->perm_assay Yes sol_check->q1 q2 Is permeability low? efflux_assay Action: Perform Efflux Assay (e.g., Caco-2 with inhibitor) q2->efflux_assay No solution Implement Strategy: Formulation, Prodrug, etc. q2->solution Yes perm_assay->q2 q3 Is it a substrate for efflux pumps? stability_assay Action: Assess Stability (Microsomal, Plasma) q3->stability_assay No q3->solution Yes efflux_assay->q3 q4 Is the compound unstable? q4->solution Yes q4->solution No, re-evaluate target engagement stability_assay->q4

Caption: Troubleshooting workflow for low cellular activity.

Q2: How can I experimentally determine the cell permeability of this compound?

Two standard in vitro assays are widely used to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[7][8]

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][9][10][11] It exclusively models passive transcellular permeability.[7][9][11]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the epithelial cells of the small intestine.[12][13] It is considered more physiologically relevant as it can assess passive diffusion, active transport, and efflux mechanisms.[7][13]

FeaturePAMPACaco-2 Assay
Model Artificial lipid membraneDifferentiated Caco-2 cell monolayer
Transport Measured Passive diffusion only[7][9]Passive, active, and efflux[8][13]
Throughput HighLow to Medium
Cost Low[14]High
Time Fast (hours)[7]Slow (requires ~21 days for cell culture)[15]
Biological Relevance LowerHigher
Q3: What physicochemical properties of this compound might limit its permeability?

While this compound is optimized, its nature as a PROTAC means it is a relatively large molecule, which can present permeability challenges.[2][16][17] Key properties influencing permeability are often assessed by guidelines like Lipinski's Rule of Five. PROTACs often fall outside these rules but can still be permeable due to conformational flexibility.[16]

Physicochemical PropertyGuideline (Lipinski's Rule of 5)Hypothetical this compound ValueImplication if Rule is Violated
Molecular Weight (MW) ≤ 500 Da785 DaReduced passive diffusion
LogP (Lipophilicity) ≤ 54.2Balances solubility and membrane partitioning
H-Bond Donors ≤ 56High polarity, can hinder membrane crossing
H-Bond Acceptors ≤ 1012High polarity, can hinder membrane crossing
Polar Surface Area (PSA) ≤ 140 Ų180 ŲHigh PSA reduces membrane permeability
Q4: Could active efflux be reducing the intracellular concentration of this compound?

Yes, active efflux is a major mechanism of drug resistance and can significantly lower intracellular drug concentrations.[18] P-glycoprotein (P-gp) is a well-known efflux pump that transports a wide range of substrates out of the cell.[3][4][5][6]

To determine if this compound is a P-gp substrate, a bidirectional Caco-2 assay is performed. The permeability is measured in both directions: from the apical (top) to the basolateral (bottom) side (Papp, A→B) and vice versa (Papp, B→A).[8]

An Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cells.[8]

G cluster_0 Cellular Environment JPS_in This compound (extracellular) JPS_intra This compound (intracellular) JPS_in->JPS_intra Passive Diffusion Pgp P-gp Efflux Pump JPS_intra->Pgp Pgp->JPS_in Active Efflux membrane

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.

Q5: What strategies can I use to improve the cellular uptake of this compound in my experiments?

If low permeability or efflux is confirmed, several strategies can be employed, ranging from simple experimental modifications to more complex chemical alterations.

StrategyDescriptionProsCons
Formulation with Excipients Use of solubility enhancers or mild surfactants in the vehicle.Easy to implement for in vitro studies.May have off-target effects or cytotoxicity.
Co-administration with Efflux Inhibitors Use a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) alongside this compound.[4]Can directly confirm the role of efflux pumps.Inhibitors can be toxic and are not suitable for in vivo therapeutic use.
Prodrug Approach Chemically modify this compound by masking polar groups with lipophilic moieties that are cleaved intracellularly.[19]Can significantly improve permeability.[19]Requires chemical synthesis; cleavage efficiency can vary.
Nanoparticle Formulation Encapsulate this compound in delivery systems like liposomes or polymeric nanoparticles.Can enhance uptake and protect the compound from degradation.Complex formulation; may alter pharmacokinetics.

Detailed Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of this compound.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • High-permeability control (e.g., Propranolol)

  • Low-permeability control (e.g., Atenolol)

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for 5 minutes.

  • Prepare Donor Solutions: Dilute the this compound stock solution and controls in PBS to a final concentration of 100 µM (ensure final DMSO concentration is <1%).

  • Start Assay: Add 200 µL of the prepared donor solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the appropriate formula based on the change in concentration over time.

G cluster_workflow PAMPA Workflow prep_acceptor 1. Prepare Acceptor Plate (300µL PBS) coat_donor 2. Coat Donor Plate (5µL Lipid Solution) prep_acceptor->coat_donor prep_donor 3. Prepare Donor Solutions (Compound in PBS) coat_donor->prep_donor assemble 4. Assemble Plates (Donor on Acceptor) prep_donor->assemble incubate 5. Incubate (4-18h at RT) assemble->incubate analyze 6. Analyze Concentrations (LC-MS/MS) incubate->analyze

Caption: Experimental workflow for the PAMPA assay.

References

Addressing off-target effects of JPS036.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JPS036, a selective proteolysis-targeting chimera (PROTAC) for histone deacetylase 3 (HDAC3).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of HDAC3.[1][2] It consists of a ligand that binds to HDAC3 and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This proximity induces the polyubiquitination of HDAC3, marking it for degradation by the proteasome.[3][4] This approach differs from traditional HDAC inhibitors, which only block the enzyme's activity.[3][4]

Q2: What are the primary on-target effects of this compound?

A2: The primary on-target effect of this compound is the selective degradation of HDAC3.[2] This degradation can lead to various downstream cellular effects, including altered gene expression, apoptosis, and cell cycle arrest in cancer cells.[1][3]

Q3: Is this compound completely selective for HDAC3? What are the known off-target effects?

A3: While this compound is characterized as a selective HDAC3 degrader, it can also induce the degradation of HDAC1 and HDAC2, although to a lesser extent.[3][4][5] This is a critical consideration for experimental design and data interpretation. At higher concentrations, the potential for increased off-target degradation of HDAC1 and HDAC2 should be monitored.

Q4: What is the recommended concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. Based on published data, a starting concentration range of 100 nM to 1 µM is recommended for observing significant HDAC3 degradation.[3] The DC50 (concentration for 50% of maximal degradation) for HDAC3 is reported to be 440 nM.[2] A dose-response experiment is highly recommended to determine the optimal concentration for your specific system.

Q5: How long does it take to observe HDAC3 degradation after this compound treatment?

A5: Significant degradation of HDAC3 is typically observed within 24 hours of treatment.[3] However, the exact timing can vary between cell types. A time-course experiment (e.g., 4, 8, 12, and 24 hours) is advisable to determine the optimal treatment duration for your experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low HDAC3 degradation observed. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Treatment Time: The incubation time may not be long enough to induce degradation. 3. Low VHL E3 Ligase Expression: The cell line may have low endogenous levels of the VHL E3 ligase. 4. Proteasome Inhibition: Other compounds in the media or the experimental conditions may be inhibiting proteasome activity. 5. Compound Inactivity: The this compound compound may have degraded.1. Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours). 3. Verify the expression of VHL in your cell line via western blot or qPCR. If expression is low, consider using a different cell line. 4. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. This should rescue HDAC3 from degradation. 5. Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in DMSO.
Significant degradation of HDAC1 and/or HDAC2 is observed. 1. High Concentration of this compound: Off-target effects are more pronounced at higher concentrations.[3][4] 2. Cell Line Sensitivity: Some cell lines may be more sensitive to the off-target effects of this compound.1. Lower the concentration of this compound to the minimum effective dose for HDAC3 degradation, as determined by your dose-response experiments. 2. If HDAC1/2 degradation persists at concentrations required for HDAC3 degradation, consider using a negative control compound, such as JPS016NC, to distinguish between on- and off-target effects.[2]
Unexpected cellular phenotypes are observed. 1. Off-Target Effects: The phenotype may be due to the degradation of proteins other than HDAC3. 2. Cellular Stress Response: High concentrations of this compound or prolonged treatment may induce a general cellular stress response.1. Perform rescue experiments by overexpressing a degradation-resistant mutant of HDAC3 to confirm that the phenotype is due to on-target activity. 2. Use proteomics to identify other proteins that may be degraded by this compound in your specific cell line. 3. Include appropriate vehicle controls (e.g., DMSO) and monitor cell viability with assays such as MTT or trypan blue exclusion.

Quantitative Data Summary

Table 1: Degradation Profile of this compound

TargetDC50 (nM)Dmax (%)Cell LineReference
HDAC344077HCT116[2]

Table 2: Inhibitory Activity of this compound

TargetIC50 (µM)Assay ConditionReference
HDAC1-LSD1-CoREST complex>10Purified complex[3][4]
HDAC2-LSD1-CoREST complex>10Purified complex[3][4]
HDAC3-SMRT complex0.44 ± 0.04Purified complex[3][4]

Experimental Protocols

Protocol 1: Western Blotting for HDAC Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

JPS036_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex This compound This compound JPS036_in_complex This compound HDAC3 HDAC3 (Target Protein) HDAC3_in_complex HDAC3 VHL VHL E3 Ligase VHL_in_complex VHL JPS036_in_complex->VHL_in_complex HDAC3_in_complex->JPS036_in_complex Proteasome Proteasome HDAC3_in_complex->Proteasome Targeting VHL_in_complex->HDAC3_in_complex Polyubiquitination Ub Ubiquitin Ub->VHL Recruitment Degraded_HDAC3 Degraded Peptides Proteasome->Degraded_HDAC3 Degradation

Caption: Mechanism of action of this compound leading to HDAC3 degradation.

Experimental_Workflow cluster_exp Experimental Phase cluster_validation Validation Phase start Start: Hypothesis This compound degrades HDAC3 in cancer cells dose_response 1. Dose-Response Experiment (e.g., 10 nM - 10 µM this compound) start->dose_response time_course 2. Time-Course Experiment (e.g., 4, 8, 12, 24 hours) dose_response->time_course western_blot 3. Western Blot Analysis (HDAC1, HDAC2, HDAC3, Loading Control) time_course->western_blot data_analysis 4. Densitometry and Data Analysis (Calculate DC50 and Dmax) western_blot->data_analysis phenotype_assay 5. Phenotypic Assay (e.g., Apoptosis, Cell Cycle) data_analysis->phenotype_assay rescue_experiment 6. Rescue Experiment (Overexpress degradation-resistant HDAC3) phenotype_assay->rescue_experiment end Conclusion: Confirm on-target effect of this compound rescue_experiment->end

Caption: Workflow for characterizing this compound's on-target effects.

References

JPS036 stability issues in long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of JPS036 in long-term experiments. As a selective HDAC3 degrader, consistent performance of this compound is critical for reproducible and reliable experimental outcomes. This guide is designed to help you identify and address potential stability issues.

This compound Quantitative Data Summary

ParameterValueReference
Description Selective HDAC3 Degrader (PROTAC®)
Molecular Weight 940.19
Formula C₅₁H₆₆FN₇O₇S
Purity ≥98% (HPLC)
DC₅₀ (HDAC3) 440 nM
Dₘₐₓ (HDAC3) 77%
Storage Store at -20°C
Solubility Soluble to 20 mM in DMSO with gentle warming

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific proteins within cells.[1] It consists of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to Histone Deacetylase 3 (HDAC3). By bringing HDAC3 into close proximity with the VHL E3 ligase, this compound triggers the ubiquitination of HDAC3, marking it for degradation by the proteasome.[2] This event-driven pharmacology allows for the removal of the target protein, rather than just inhibiting its enzymatic activity.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO to a concentration of up to 20 mM, with gentle warming if necessary. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.

Q3: What are the common factors that can affect the stability of this compound in my experiments?

A3: The stability of small molecules like this compound can be influenced by several factors in an experimental setting, including:

  • pH: The pH of the culture medium or buffer can affect the chemical stability of the compound.[4]

  • Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate the degradation of some compounds.[4]

  • Media Components: Certain components in cell culture media, like serum proteins or reducing agents, may interact with and degrade the compound.[4]

  • Light Exposure: Prolonged exposure to light can cause photodegradation of sensitive compounds.

  • Hydrolysis and Oxidation: this compound, like many complex organic molecules, may be susceptible to hydrolysis or oxidation in aqueous environments over time.[5]

Q4: I am observing a decrease in this compound activity over several days in my cell culture experiment. Is this expected?

A4: A gradual loss of activity in a long-term experiment could be due to the degradation of this compound in the cell culture medium.[4] It is also possible that the degradation of the target protein, HDAC3, is followed by its re-synthesis by the cells. For multi-day experiments, it may be necessary to replenish the this compound-containing medium to maintain a sufficient concentration for continuous target degradation. To confirm if compound stability is the issue, you can perform a stability assessment as outlined in the Experimental Protocols section.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected HDAC3 degradation with this compound.

  • Question: My Western blot results show variable or weak degradation of HDAC3, even at concentrations that should be effective. What could be the cause?

  • Answer & Recommended Actions: This issue can arise from several factors related to the compound's stability and the experimental setup.

    • Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

    • Assess Stability in Media: this compound may be degrading in your specific cell culture medium. You can test this by incubating this compound in cell-free media for the duration of your experiment and then analyzing its concentration by HPLC or LC-MS/MS.[4]

    • Check E3 Ligase Expression: The VHL E3 ligase is essential for the activity of this compound. Confirm that your cell line expresses VHL at sufficient levels using Western blotting or other protein detection methods.[6]

    • Consider the "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency.[7] Perform a dose-response experiment over a broad concentration range to identify the optimal concentration for HDAC3 degradation.

Issue 2: this compound shows initial HDAC3 degradation, but the protein levels recover quickly.

  • Question: I see good HDAC3 degradation after a few hours of treatment, but by 24 or 48 hours, the HDAC3 levels are back to normal. Why is this happening?

  • Answer & Recommended Actions: This suggests that while this compound is initially active, its effective concentration is not being maintained, or the cell is compensating for the protein loss.

    • Metabolic Instability: this compound may be metabolized by the cells into an inactive form. Consider performing a time-course experiment with more frequent media changes to maintain the concentration of active this compound.

    • Protein Re-synthesis: The cell may be upregulating the synthesis of new HDAC3 protein to counteract its degradation. This is a biological response and may require a different experimental approach, such as co-treatment with a transcription or translation inhibitor, to fully understand the dynamics of HDAC3 turnover.

Issue 3: I observe precipitation in my culture media after adding this compound.

  • Question: When I add my this compound working solution to the cell culture medium, I see a precipitate. What should I do?

  • Answer & Recommended Actions: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous environment of the cell culture medium.

    • Optimize Dilution: Instead of adding a highly concentrated DMSO stock directly to the media, perform a serial dilution in pre-warmed media. Adding the compound solution dropwise while gently swirling can also help.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) and non-toxic to your cells. High concentrations of DMSO can cause compounds to precipitate when diluted into an aqueous solution.

    • Use Pre-warmed Media: Adding a cold compound solution to warmer media can sometimes cause precipitation. Ensure your diluted this compound solution is at the same temperature as your culture medium.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in your specific cell culture medium over time using HPLC or LC-MS/MS.

1. Materials:

  • This compound

  • DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a multi-well plate

  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm your complete cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to your desired final experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all samples and is typically ≤ 0.1%.

  • Aliquot Samples: Dispense the this compound-spiked media into sterile microcentrifuge tubes or the wells of a sterile multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.

  • Incubation: Incubate the remaining aliquots at 37°C in a CO₂ incubator for various time points that are relevant to your long-term experiment (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing: At each time point, take an aliquot and process it to remove proteins that could interfere with the analysis. A common method is to add three volumes of a cold organic solvent like acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

JPS036_Mechanism_of_Action This compound This compound Ternary_Complex HDAC3-JPS036-VHL Ternary Complex This compound->Ternary_Complex HDAC3 HDAC3 (Target Protein) HDAC3->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_HDAC3 Ubiquitinated HDAC3 Ubiquitination->Ub_HDAC3 Adds Ub tags Degradation Degradation Ub_HDAC3->Degradation Proteasome Proteasome Proteasome->Degradation Recognizes & Degrades Recycling This compound Recycling Degradation->Recycling Recycling->this compound Released

Caption: Mechanism of action of this compound as a PROTAC.

Troubleshooting_Workflow Start Inconsistent/Low HDAC3 Degradation Check_Compound Verify this compound Stock (Storage, Freeze-Thaw) Start->Check_Compound Assess_Stability Assess this compound Stability in Cell-Free Media Check_Compound->Assess_Stability If stock is OK Check_E3_Ligase Confirm VHL Expression in Cells Assess_Stability->Check_E3_Ligase If stable Conclusion_Degradation Compound or Cellular Instability Assess_Stability->Conclusion_Degradation If unstable Dose_Response Perform Broad Dose-Response Curve Check_E3_Ligase->Dose_Response If VHL is expressed Hook_Effect Check for Hook Effect Dose_Response->Hook_Effect Conclusion_Optimization Optimization of Concentration Needed Hook_Effect->Conclusion_Optimization

Caption: Troubleshooting workflow for this compound stability issues.

References

Interpreting unexpected results in JPS036 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with JPS036.

Troubleshooting Guides & FAQs

Issue 1: Unexpected Increase in Phospho-ERK Levels at High this compound Concentrations

Question: We observed a paradoxical increase in phosphorylated ERK (p-ERK) levels in our Western blot analysis when treating cells with high concentrations of this compound (>10 µM), even though this compound is expected to be a MEK inhibitor. Why is this happening?

Answer: This phenomenon, known as paradoxical activation, can occur with some kinase inhibitors, particularly those targeting the RAF/MEK/ERK pathway. Several mechanisms could be at play:

  • Off-Target Effects: At high concentrations, this compound might be interacting with other kinases or signaling molecules, leading to the activation of alternative pathways that converge on ERK.

  • Feedback Loop Disruption: Inhibition of MEK can sometimes disrupt negative feedback loops that normally keep the pathway in check. This can lead to the hyperactivation of upstream components like RAF, which may overcome the inhibitory effect of this compound on MEK, resulting in a rebound of ERK phosphorylation.

  • Scaffold Function of Kinases: Some kinase inhibitors can promote the dimerization and activation of upstream kinases by binding to one monomer and inducing a conformational change that favors dimerization with another monomer.

Troubleshooting Steps:

  • Confirm On-Target Activity: Perform a dose-response experiment across a wider and more granular range of this compound concentrations to pinpoint the exact concentration at which the paradoxical effect begins.

  • Assess Upstream Kinase Activity: Analyze the phosphorylation status of upstream kinases like c-Raf (Ser338) and MEK (Ser217/221) at the same high concentrations of this compound. An increase in the phosphorylation of these upstream kinases would support the hypothesis of feedback loop disruption.

  • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that this compound is engaging with its intended target (MEK) at the concentrations where paradoxical activation is observed.

Hypothetical Data Summary: p-ERK Levels in Response to this compound

This compound ConcentrationMean Fold Change in p-ERK (vs. Vehicle)Standard Deviation
0 µM (Vehicle)1.00.1
0.1 µM0.60.08
1 µM0.20.05
10 µM1.50.2
50 µM2.80.35

Signaling Pathway Overview

RAF_MEK_ERK_Pathway RAS RAS (Activated by Growth Factors) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->RAF Inhibits Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates This compound This compound This compound->MEK Inhibits Feedback Negative Feedback

Caption: The RAF/MEK/ERK signaling pathway with the inhibitory target of this compound.

Issue 2: Inconsistent Anti-proliferative Effects Across Different Cell Lines

Question: We are seeing potent anti-proliferative effects of this compound in some cancer cell lines (e.g., HT-29) but minimal to no effect in others (e.g., A549), even at high concentrations. What could explain this discrepancy?

Answer: The differential sensitivity of cell lines to this compound can be attributed to their underlying genetic and molecular profiles. Key factors include:

  • Driver Mutations: Cell lines with mutations that activate the RAF/MEK/ERK pathway (e.g., BRAF V600E in HT-29) are often highly dependent on this pathway for survival and proliferation, making them more sensitive to MEK inhibitors. In contrast, cell lines like A549, which may have mutations in other pathways (e.g., KRAS), might have alternative survival pathways that compensate for MEK inhibition.

  • Compensatory Signaling: Some cell lines can upregulate parallel signaling pathways (e.g., PI3K/AKT) to bypass the block in the MEK/ERK pathway, leading to resistance.

  • Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

Troubleshooting Steps:

  • Genomic and Proteomic Analysis: Characterize the mutational status (e.g., BRAF, KRAS, PIK3CA) and basal protein expression levels of key signaling molecules in both sensitive and resistant cell lines.

  • Combination Therapy Studies: Investigate the efficacy of this compound in combination with inhibitors of potential compensatory pathways (e.g., a PI3K inhibitor).

  • Intracellular Drug Concentration Measurement: Use techniques like LC-MS/MS to measure the intracellular concentration of this compound in sensitive versus resistant cell lines to rule out issues with drug influx/efflux.

Hypothetical Data Summary: this compound IC50 Values in Different Cell Lines

Cell LineRelevant MutationThis compound IC50 (µM)
HT-29BRAF V600E0.5
A375BRAF V600E0.8
A549KRAS G12S> 50
MCF-7PIK3CA E545K25

Experimental Workflow: Assessing Cell Viability

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Add serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddReagent Add viability reagent (e.g., CellTiter-Glo) Incubate2->AddReagent Readout Measure luminescence AddReagent->Readout Data Analysis\n(IC50 calculation) Data Analysis (IC50 calculation) Readout->Data Analysis\n(IC50 calculation)

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) and total ERK overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities using image analysis software. Normalize p-ERK levels to total ERK and then to the loading control.

Protocol 2: Cell Viability (IC50) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, typically starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

  • Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Use a non-linear regression model to calculate the IC50 value.

JPS036 In Vitro Efficacy Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro efficacy of JPS036, a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) designed to degrade class I histone deacetylases (HDACs).[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format, providing actionable solutions to optimize your results.

Issue 1: Suboptimal or No Degradation of Target HDACs (HDAC1/2/3)

Question: My Western blot results show minimal or no reduction in HDAC1, HDAC2, or HDAC3 protein levels after treating cells with this compound. What are the possible causes and how can I troubleshoot this?

Answer: Lack of target degradation is a frequent challenge in PROTAC experiments. Here's a systematic approach to identify and resolve the issue:

  • Inadequate Cellular Uptake: this compound, like many PROTACs, is a relatively large molecule and may have poor cell permeability.

    • Solution: Ensure proper solubilization of this compound. While it is soluble up to 20 mM in DMSO with gentle warming, consider using a fresh dilution for each experiment. Optimize the final DMSO concentration in your cell culture medium to be non-toxic yet sufficient for solubility (typically ≤ 0.5%).

  • Incorrect Dosing (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein (HDAC) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. This can lead to reduced efficacy at higher doses.

    • Solution: Perform a wide dose-response experiment, ranging from low nanomolar to high micromolar concentrations, to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).

  • Insufficient Treatment Duration: Protein degradation is a time-dependent process.

    • Solution: Conduct a time-course experiment, treating cells with an optimal concentration of this compound and harvesting at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the optimal treatment duration.

  • Low Expression of VHL E3 Ligase: The efficacy of this compound is dependent on the endogenous levels of the VHL E3 ligase in your cell line.

    • Solution: Confirm the expression of VHL in your chosen cell line via Western blot. If VHL expression is low, consider using a different cell line with higher VHL levels.

  • Proteasome Inhibition: If the proteasome is not functioning correctly, ubiquitinated HDACs will not be degraded.

    • Solution: Include a positive control for proteasome-mediated degradation. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.

Issue 2: this compound Precipitates in Aqueous Solutions

Question: I'm observing precipitation when I dilute my this compound DMSO stock into my cell culture medium or aqueous buffer. How can I improve its solubility?

Answer: Solubility issues are common with large, hydrophobic molecules like PROTACs.

  • Proper Stock Solution Preparation: this compound is reported to be soluble up to 20 mM in DMSO with gentle warming. Ensure your stock solution is fully dissolved.

  • Careful Dilution Technique: When diluting the DMSO stock into an aqueous buffer, add the stock solution slowly while vortexing or mixing to avoid localized high concentrations that can lead to precipitation.

  • Use of Co-solvents: If precipitation persists, consider the use of co-solvents. For challenging compounds, excipients like PEG300 can improve solubility. A stepwise dilution, first into a co-solvent and then into the final aqueous medium, can be beneficial.

  • Serum in Media: The presence of serum in cell culture media can sometimes aid in the solubilization of hydrophobic compounds. However, high serum concentrations can also lead to protein binding that may affect the free concentration of the PROTAC. If you are using serum-free media, consider if a low percentage of serum is compatible with your experimental design.

Issue 3: High Cellular Toxicity or Unexpected Phenotypes

Question: I'm observing significant cell death or other unexpected cellular effects that don't seem to correlate with the expected level of HDAC degradation. What could be the cause?

Answer: Off-target effects are a potential concern with any small molecule, including PROTACs.

  • Off-Target Protein Degradation: The benzamide (B126) warhead of this compound may interact with other proteins, or the VHL ligand could induce the degradation of other VHL substrates.

    • Solution: To investigate off-target degradation, a global proteomics approach (e.g., mass spectrometry-based proteomics) can be employed to compare the proteome of this compound-treated cells with vehicle-treated cells.

  • Toxicity of the E3 Ligase Ligand: The VHL ligand itself may have biological activity independent of its role in the PROTAC.

    • Solution: Include a control where you treat cells with the VHL ligand alone to assess its contribution to the observed phenotype.

  • Downstream Effects of On-Target Degradation: The degradation of HDAC1, 2, and 3 can lead to widespread changes in gene expression, which may result in complex cellular phenotypes, including apoptosis.[1]

    • Solution: Correlate the observed phenotype with the extent and timing of HDAC degradation. Does the phenotype appear after significant degradation has occurred? This can help to link the on-target activity to the observed effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a PROTAC that works by hijacking the body's natural protein disposal system. It is a heterobifunctional molecule with one end that binds to class I HDACs (HDAC1, 2, and 3) and the other end that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the HDACs and VHL into close proximity, leading to the ubiquitination of the HDACs, which marks them for degradation by the proteasome.

Q2: What are the target proteins of this compound?

A2: this compound is designed to degrade class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3.[1]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been characterized in the HCT116 human colon cancer cell line.[2][3][4]

Q4: What are the key parameters to determine the in vitro efficacy of this compound?

A4: The two key parameters are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Q5: How can I confirm that the observed protein degradation is proteasome-dependent?

A5: To confirm the mechanism of action, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of the target HDACs is blocked or reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation pathway.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in HCT116 cells.

Table 1: Degradation of Class I HDACs by this compound in HCT116 Cells (24-hour treatment)

Target ProteinDC50 (µM)Dmax (%)Reference
HDAC1Not Reported41[3]
HDAC2Not Reported18[3]
HDAC30.4477[3][5]

Note: While specific DC50 values for HDAC1 and HDAC2 degradation by this compound are not explicitly stated in the primary literature, dose-response curves suggest they are in the micromolar range. This compound shows a preference for degrading HDAC3 over HDAC1 and HDAC2.[3]

Table 2: Effect of this compound on HCT116 Cell Viability

AssayParameterValue (µM)Reference
CellTiter-GloEC50>10[3]

Note: this compound had minimal effects on the viability of HCT116 cells, suggesting that the degradation of HDAC3 alone is not sufficient to induce significant cytotoxicity in this cell line.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of HDAC Degradation

This protocol provides a detailed methodology for assessing the degradation of HDAC1, HDAC2, and HDAC3 in cultured cells treated with this compound.

  • Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare a fresh serial dilution of this compound from a 10 mM DMSO stock.

    • Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO only).

    • For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 4, 8, 16, 24, 48 hours).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the HDAC bands to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the EC50 value using non-linear regression.

Visualizations

JPS036_Mechanism_of_Action cluster_cell Cellular Environment This compound This compound TernaryComplex HDAC - this compound - VHL Ternary Complex This compound->TernaryComplex Binds HDAC HDAC1/2/3 (Target Protein) HDAC->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds Ub_HDAC Poly-ubiquitinated HDAC TernaryComplex->Ub_HDAC Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_HDAC->Proteasome Recognition Degraded_HDAC Degraded HDAC (Peptides) Proteasome->Degraded_HDAC Degradation

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of HDAC1/2/3.

Troubleshooting_Workflow Start Issue: Suboptimal/No HDAC Degradation Check_Solubility 1. Check this compound Solubility and Cell Permeability Start->Check_Solubility Dose_Response 2. Perform Wide Dose-Response (Check for Hook Effect) Check_Solubility->Dose_Response Time_Course 3. Conduct Time-Course Experiment Dose_Response->Time_Course Check_VHL 4. Verify VHL Expression in Cell Line Time_Course->Check_VHL Proteasome_Control 5. Use Proteasome Inhibitor Control (e.g., MG132) Check_VHL->Proteasome_Control Resolution HDAC Degradation Optimized Proteasome_Control->Resolution

Caption: A logical workflow for troubleshooting suboptimal in vitro efficacy of this compound.

References

Technical Support Center: Overcoming Resistance to JPS036-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to JPS036-induced apoptosis in their experiments. This compound is a Proteolysis-Targeting Chimera (PROTAC) that induces apoptosis by targeting Histone Deacetylase 1 and 2 (HDAC1/2) for degradation.[1][2]

Troubleshooting Guide

Acquired resistance to this compound can arise from various molecular changes within cancer cells. This guide provides potential causes and solutions for common issues observed during experimentation.

Observed Issue Potential Cause Recommended Solution Key Experimental Assays
Reduced this compound-induced apoptosis in long-term cultures. Upregulation of anti-apoptotic proteins such as Bcl-2 or Mcl-1.[3][4][5]Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax) or an Mcl-1 inhibitor (e.g., S63845) to restore apoptotic sensitivity.[6][7][8]Western Blot, Flow Cytometry (Annexin V/PI), Cell Viability Assay.
Lack of HDAC1/2 degradation upon this compound treatment. Mutations in the VHL E3 ligase, preventing PROTAC binding and target ubiquitination.[9][10]Sequence the VHL gene in resistant cells to identify mutations. If confirmed, consider alternative PROTACs that utilize a different E3 ligase (e.g., CRBN).DNA Sequencing, Co-Immunoprecipitation, Western Blot.
Cells show transient cell cycle arrest followed by recovery. Activation of survival signaling pathways, such as the PI3K/AKT pathway, which can promote cell survival and counteract apoptotic signals.Co-treat cells with this compound and a PI3K or AKT inhibitor to block the pro-survival signaling.Western Blot for phosphorylated AKT, Cell Viability Assay.
No significant increase in apoptosis despite HDAC1/2 degradation. Inactivation of pro-apoptotic effector proteins like Bax and Bak.Assess the expression and localization of Bax and Bak. Consider using agents that directly activate these proteins.Western Blot, Immunofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a PROTAC that selectively degrades HDAC1 and HDAC2.[1][2] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound polyubiquitinates HDAC1 and HDAC2, targeting them for proteasomal degradation. The degradation of these HDACs leads to changes in gene expression that ultimately induce apoptosis and cell cycle arrest in cancer cells.[1][2]

Q2: My cells have become resistant to this compound. What are the likely molecular mechanisms?

Resistance to this compound can emerge through several mechanisms:

  • Target-based resistance: Mutations in HDAC1 or HDAC2 that prevent this compound binding.

  • E3 ligase-based resistance: Mutations or downregulation of components of the VHL E3 ligase complex, which are essential for this compound function.[9][10]

  • Upregulation of anti-apoptotic proteins: Increased expression of Bcl-2 family members like Bcl-2, Bcl-xL, or Mcl-1 can counteract the pro-apoptotic signals initiated by this compound.[3][5]

  • Activation of compensatory survival pathways: Cancer cells may activate alternative signaling pathways, such as the PI3K/AKT pathway, to promote survival and evade apoptosis.

Q3: How can I confirm that the resistance is due to the upregulation of anti-apoptotic proteins?

You can perform a Western blot analysis to compare the protein levels of key Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim) in your this compound-sensitive parental cells versus the resistant cells. A significant increase in anti-apoptotic proteins or a decrease in pro-apoptotic proteins in the resistant line would suggest this as a resistance mechanism.

Q4: What is a recommended strategy to overcome resistance mediated by Mcl-1 upregulation?

A promising strategy is to use a combination therapy approach. Co-administering this compound with a specific Mcl-1 inhibitor can synergistically induce apoptosis.[6][11] The Mcl-1 inhibitor will neutralize the compensatory pro-survival signal, thereby restoring the efficacy of this compound. It is recommended to perform a synergy analysis to determine the optimal concentrations of both compounds.[12][13]

Experimental Protocols

Protocol 1: Western Blot for Apoptosis-Related Proteins

This protocol details the procedure for assessing the expression levels of proteins involved in the apoptotic pathway.

  • Sample Preparation:

    • Culture this compound-sensitive and -resistant cells to 70-80% confluency.

    • Treat cells with this compound at a predetermined IC50 concentration for 24-48 hours.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, Mcl-1, Bcl-2, Bax, Bak, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.[14] Normalize the expression of target proteins to the loading control.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells.[15][16]

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound, an Mcl-1 inhibitor, or a combination of both for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.[6][17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[15][16]

Protocol 3: Synergy Analysis of this compound and Mcl-1 Inhibitor Combination

This protocol is for determining if the combination of this compound and an Mcl-1 inhibitor has a synergistic effect on cell death.

  • Experimental Setup:

    • Seed cells in a 96-well plate.

    • Prepare a dose-response matrix with varying concentrations of this compound and the Mcl-1 inhibitor.[6][18]

    • Treat the cells with single agents and their combinations for 48-72 hours.

  • Cell Viability Assessment:

    • Measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell inhibition for each treatment condition relative to the vehicle control.

    • Use software such as SynergyFinder or the Chou-Talalay method to calculate a combination index (CI).[12][13][19]

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualizations

JPS036_Mechanism_of_Action cluster_ternary Ternary Complex Formation This compound This compound VHL VHL E3 Ligase This compound->VHL recruits HDAC1_2 HDAC1/2 This compound->HDAC1_2 binds VHL->HDAC1_2 ubiquitinates Proteasome Proteasome HDAC1_2->Proteasome targeted to Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis

Caption: Mechanism of action of this compound as a PROTAC for HDAC1/2 degradation.

Resistance_Mechanism This compound This compound HDAC1_2_degradation HDAC1/2 Degradation This compound->HDAC1_2_degradation Apoptosis Apoptosis HDAC1_2_degradation->Apoptosis Resistance Resistance to Apoptosis Mcl1 Upregulation of Mcl-1 Mcl1->Apoptosis inhibits

Caption: Upregulation of Mcl-1 as a mechanism of resistance to this compound.

Overcoming_Resistance_Workflow start Resistant Cell Line western Western Blot for Bcl-2 family proteins start->western synergy Synergy Analysis (this compound + Mcl-1 inhibitor) western->synergy If Mcl-1 is upregulated flow Flow Cytometry (Annexin V/PI) synergy->flow outcome Restored Apoptosis flow->outcome

References

Navigating JPS036 Experiments: A Guide to Negative Control Selection and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing JPS036, a potent PROTAC degrader of class I histone deacetylases (HDACs), the selection and proper use of a negative control are paramount for robust and interpretable results. This technical support center provides a comprehensive guide, including frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the validity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended negative control for this compound?

The recommended negative control for this compound is JPS016NC . It is a structurally related molecule designed to be inactive as a PROTAC.

Q2: How does JPS016NC differ from this compound?

This compound is a heterobifunctional molecule composed of a ligand that binds to class I HDACs and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[1][2] This dual binding induces the ubiquitination and subsequent proteasomal degradation of the target HDACs.

JPS016NC is designed to be an inactive control. While structurally similar, a key modification in the VHL ligand abrogates its ability to productively engage the VHL E3 ligase. This prevents the formation of the crucial ternary complex (HDAC-PROTAC-VHL), thus inhibiting the degradation of the target HDACs. The critical difference lies in the stereochemistry of the hydroxyproline (B1673980) component of the VHL ligand, which is essential for VHL binding.

Q3: Why is a negative control crucial in my this compound experiments?

A negative control is essential to demonstrate that the observed biological effects are a direct result of the this compound-mediated degradation of HDACs and not due to other, off-target effects of the compound. By comparing the results from this compound with those from the inactive JPS016NC, you can confidently attribute your findings to the intended mechanism of action.

Q4: Where can I source this compound and its negative control, JPS016NC?

Both this compound and JPS016NC are commercially available from suppliers such as Tocris Bioscience.[1][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected biological effects observed with the negative control (JPS016NC). 1. High compound concentration leading to off-target effects. 2. Contamination of the JPS016NC stock. 3. The observed phenotype is independent of VHL-mediated degradation but related to the HDAC-binding moiety.1. Perform a dose-response experiment with JPS016NC to identify a concentration that is non-toxic and does not induce the phenotype. 2. Verify the purity and integrity of your JPS016NC stock. If in doubt, purchase a new batch from a reputable supplier. 3. Compare the effects to a known HDAC inhibitor to see if the phenotype is related to HDAC inhibition rather than degradation.
No degradation of HDACs observed with this compound. 1. Incorrect compound concentration. 2. Issues with the experimental system (e.g., cell line does not express sufficient VHL E3 ligase). 3. Problems with the Western blot protocol.1. Confirm the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for HDAC degradation in your cell line. 2. Verify the expression of VHL in your chosen cell line via Western blot. 3. Review and optimize your Western blot protocol, ensuring the use of validated antibodies and appropriate controls.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent compound treatment times. 3. Variability in sample preparation and Western blot analysis.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Adhere to a strict timeline for compound incubation. 3. Standardize your sample preparation and Western blotting procedures. Use a reliable loading control for normalization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound. While specific degradation data for JPS016NC is not available, it is expected to have no significant degradation activity (high DC₅₀ and low Dₘₐₓ).

CompoundTarget(s)DC₅₀DₘₐₓMechanism of Action
This compound Class I HDACs (HDAC1/2/3)HDAC3: 440 nM[3][4]HDAC3: 77%[3][4]VHL-mediated proteasomal degradation
JPS016NC Inactive ControlNot ApplicableNot ApplicableDoes not effectively recruit VHL E3 ligase

Experimental Protocols

Protocol for Validation of JPS016NC as a Negative Control

This protocol details the steps to confirm that JPS016NC does not induce the degradation of HDAC1, HDAC2, and HDAC3 in a cellular context.

1. Cell Culture and Treatment:

  • Cell Line: HCT116 human colon carcinoma cells are a suitable model as this compound has been characterized in this line.

  • Seeding: Plate HCT116 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare stock solutions of this compound and JPS016NC in DMSO.

    • Treat cells with a range of concentrations for both compounds (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.

    • Include a DMSO-only vehicle control.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

3. Western Blot Analysis:

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • HDAC1

    • HDAC2

    • HDAC3

    • VHL (to confirm its presence in the cell line)

    • A loading control (e.g., GAPDH, β-actin)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the signal of the target proteins (HDAC1, HDAC2, HDAC3) to the loading control.

  • Compare the levels of the target proteins in the this compound- and JPS016NC-treated samples to the vehicle control.

Expected Outcome:

Treatment with this compound should show a dose-dependent decrease in the protein levels of HDAC1, HDAC2, and HDAC3. In contrast, treatment with JPS016NC at the same concentrations should not result in a significant reduction of these proteins compared to the vehicle control.

Visualizations

JPS036_Signaling_Pathway cluster_this compound This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation cluster_Negative_Control JPS016NC (Negative Control) This compound This compound HDAC_ligand HDAC Ligand Linker Linker VHL_ligand VHL Ligand HDAC HDAC1/2/3 (Target Protein) This compound->HDAC Binds VHL VHL E3 Ligase This compound->VHL Recruits Ternary HDAC - this compound - VHL Proteasome Proteasome Degradation HDAC Degradation Proteasome->Degradation Leads to Ubiquitination Ubiquitination of HDAC Ternary->Ubiquitination Induces Ubiquitination->Proteasome Targets for JPS016NC JPS016NC JPS016NC->VHL Fails to Bind Ternary_Formation_Blocked Ternary Complex Formation Blocked JPS016NC->Ternary_Formation_Blocked Prevents Inactive_VHL_ligand Inactive VHL Ligand Degradation_Blocked HDAC Protein Level Unchanged Ternary_Formation_Blocked->Degradation_Blocked No Degradation Experimental_Workflow cluster_western Western Blot Steps start Start: Seed HCT116 Cells treatment Treat with: - this compound (dose range) - JPS016NC (dose range) - Vehicle (DMSO) start->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis & Protein Quantification (BCA) incubation->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Densitometry & Normalization western_blot->data_analysis sds_page SDS-PAGE western_blot->sds_page end End: Compare HDAC Protein Levels data_analysis->end transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (HDAC1/2/3, VHL, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

References

Technical Support Center: Enhancing JPS036 Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery and efficacy of JPS036 in experimental settings.

Troubleshooting Guides

Effective delivery of this compound is critical for achieving maximal degradation of its target histone deacetylases (HDACs). Below are troubleshooting tables to address common issues encountered during experiments.

Table 1: Low or No Degradation of Target HDACs

Observation Potential Cause Recommended Solution Expected Outcome & Representative Data
No degradation of HDAC1/2/3 detected by Western Blot.Poor Cell Permeability: this compound is a large molecule and may have difficulty crossing the cell membrane.Optimize delivery vehicle (see Liposomal Formulation Protocol). Increase incubation time (e.g., 24-48 hours).Increased intracellular concentration of this compound leading to target engagement.
Incorrect this compound Concentration: Suboptimal concentration can lead to insufficient ternary complex formation.Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration.[1]Identification of the optimal concentration for maximal degradation (Dmax). For this compound in HCT116 cells, a DC50 of 440 nM for HDAC3 has been reported.[2]
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes, inhibiting degradation.[1][3]Test lower concentrations of this compound (in the nanomolar to low micromolar range).[1]A bell-shaped dose-response curve may be observed; lower concentrations may yield better degradation.
Low E3 Ligase Expression: The target cells may have low endogenous levels of the Von Hipp-Lindau (VHL) E3 ligase.[4]Confirm VHL expression in the target cell line via Western Blot or qPCR. If low, consider using a different cell line with higher VHL expression.Detectable VHL protein levels are necessary for this compound-mediated degradation.
Proteasome Inhibition: Cellular proteasome activity may be compromised.Include a positive control for proteasome-mediated degradation. Avoid co-treatment with known proteasome inhibitors unless used as a control.Robust degradation of a known proteasome substrate confirms cellular machinery is active.
Incomplete degradation of target HDACs.Suboptimal Incubation Time: Degradation is a time-dependent process.Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration.Increased degradation over time until a plateau (Dmax) is reached.
Differential Degradation Rates: this compound may degrade HDAC isoforms at different rates.Analyze the degradation of each HDAC isoform (HDAC1, HDAC2, HDAC3) individually by Western Blot.This compound has been shown to be a potent degrader of HDAC1/2 and a selective degrader of HDAC3.[2][5]
Target Protein Synthesis: The rate of new HDAC synthesis may counteract the rate of degradation.Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D, cycloheximide) as a control experiment to assess the degradation rate without new protein synthesis.A more rapid and complete degradation of the target protein will be observed.

Table 2: High Variability in Experimental Results

Observation Potential Cause Recommended Solution
Inconsistent degradation levels between replicate wells or experiments.Inconsistent Cell Seeding: Variation in cell number can affect the outcome.Use a cell counter for accurate cell seeding. Ensure even cell distribution in the wells.
This compound Precipitation: this compound may precipitate out of the cell culture medium.Prepare fresh this compound dilutions for each experiment from a DMSO stock. Visually inspect the medium for any precipitates after adding this compound. Ensure the final DMSO concentration is non-toxic and compatible with your cell line (typically ≤ 0.5%).[6][7]
Cell Health and Passage Number: Variations in cell health or using high-passage number cells can lead to inconsistent responses.Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to Class I Histone Deacetylases (HDACs).[2][5] By bringing the E3 ligase and the HDAC protein in close proximity, this compound induces the ubiquitination of the HDAC, marking it for degradation by the cell's proteasome.[4][6][8] This leads to the selective removal of HDAC proteins from the cell.

Q2: How should I prepare and store this compound?

A2: this compound is typically soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the desired final concentration. It is advisable to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation of the compound.

Q3: What is the "hook effect" and how can I avoid it with this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[1][3] This is because the PROTAC can form binary complexes with either the target protein (HDAC) or the E3 ligase (VHL), which are non-productive for degradation, instead of the desired ternary complex (HDAC-JPS036-VHL).[5] To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations, including low nanomolar concentrations, to identify the optimal window for degradation.[1]

Q4: I am observing significant cell death. Is this expected?

A4: Degradation of HDAC1 and HDAC2 has been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][9] Therefore, observing cell death, particularly in cancer cell lines, can be an expected on-target effect of this compound. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to correlate the level of HDAC degradation with the cytotoxic effect.

Q5: How can I confirm that the observed protein degradation is proteasome-dependent?

A5: To confirm that the degradation of HDACs is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding this compound. If this compound-induced degradation is blocked in the presence of the proteasome inhibitor, it confirms that the process is proteasome-dependent. This can be visualized by the restoration of HDAC protein levels in the Western blot.

Experimental Protocols

Protocol 1: Assessing this compound-Mediated HDAC Degradation by Western Blot

This protocol outlines a general procedure to determine the efficacy of this compound in degrading HDAC1, HDAC2, and HDAC3 in a selected cell line (e.g., HCT116).

Materials:

  • This compound

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • DMSO

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-VHL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from a DMSO stock solution. For a dose-response experiment, a range from 1 nM to 10 µM is recommended.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours). For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the HDAC bands to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the this compound concentration to determine the DC50 and Dmax values.

Protocol 2: Liposomal Formulation of this compound for Enhanced Delivery

This protocol provides a general method for encapsulating this compound into liposomes using the thin-film hydration method. This can be adapted to improve the solubility and cellular uptake of this compound.[10][11][12]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DSPE-PEG2000)

  • Cholesterol

  • Chloroform (B151607) or another suitable organic solvent

  • Phosphate-buffered saline (PBS) or another aqueous buffer

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized, but a common starting point is a 2:1 molar ratio of phospholipid to cholesterol.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature to evaporate the chloroform. This will form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Add PBS to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath for about 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator or a bath sonicator.

  • Extrusion:

    • For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-20 passes).

  • Characterization:

    • Characterize the resulting liposomes for size, polydispersity index (PDI), and encapsulation efficiency.

    • The this compound-loaded liposomes can then be used for cell-based assays.

Mandatory Visualizations

JPS036_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus JPS036_ext This compound JPS036_int This compound JPS036_ext->JPS036_int Cellular Uptake Ternary_Complex HDAC - this compound - VHL Ternary Complex JPS036_int->Ternary_Complex HDAC HDAC1/2/3 HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_HDAC Poly-ubiquitinated HDAC Ternary_Complex->Poly_Ub_HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_HDAC->Proteasome Degraded_HDAC Degraded HDAC (Peptides) Proteasome->Degraded_HDAC Degradation

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of HDAC proteins.

HDAC_Degradation_Signaling_Pathway This compound This compound HDAC1_2 HDAC1/2 Degradation This compound->HDAC1_2 p53_acetylation Increased p53 Acetylation HDAC1_2->p53_acetylation Inhibition of deacetylation p53_activation p53 Activation p53_acetylation->p53_activation p21 p21 Expression p53_activation->p21 bax_puma Bax/Puma Expression p53_activation->bax_puma cell_cycle_arrest Cell Cycle Arrest (G1/S) p21->cell_cycle_arrest apoptosis Apoptosis bax_puma->apoptosis

Caption: Downstream signaling pathway following this compound-mediated degradation of HDAC1/2.

Troubleshooting_Workflow start Low/No HDAC Degradation check_concentration Dose-response curve performed? start->check_concentration check_time Time-course experiment performed? check_concentration->check_time Yes end_fail Further Investigation Needed check_concentration->end_fail No, perform dose-response check_permeability Optimized delivery method? check_time->check_permeability Yes check_time->end_fail No, perform time-course check_vhl VHL expression confirmed? check_permeability->check_vhl Yes check_permeability->end_fail No, consider liposomes end_success Successful Degradation check_vhl->end_success Yes check_vhl->end_fail No, check VHL levels

Caption: A logical workflow for troubleshooting low or no HDAC degradation with this compound.

References

Validation & Comparative

A Comparative Guide to HDAC Modulation: JPS036 vs. Entinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct modulators of histone deacetylases (HDACs): JPS036, a novel proteolysis-targeting chimera (PROTAC), and Entinostat (B1683978), a classical small molecule inhibitor. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to support further research and development in the field of epigenetics and cancer therapy.

Introduction: Two Approaches to Targeting HDACs

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.

Entinostat (MS-275) is a well-characterized, orally bioavailable benzamide (B126) derivative that functions as a selective inhibitor of class I HDACs.[1][2][3] By binding to the active site of these enzymes, Entinostat prevents the deacetylation of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[2][4]

This compound , in contrast, represents a newer therapeutic modality known as a PROTAC.[5][6] It is a heterobifunctional molecule composed of a ligand that binds to class I HDACs and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target HDAC enzymes, offering a distinct mechanism from traditional inhibition.[7][8] this compound is particularly noted for its selective degradation of HDAC3.[6][9]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and Entinostat, focusing on their effects on HDACs and cell viability.

Table 1: Comparative Activity Profile of this compound and Entinostat on Class I HDACs

CompoundTarget(s)Mechanism of ActionIC50 (nM) - HDAC1IC50 (nM) - HDAC2IC50 (nM) - HDAC3DC50 (µM) - HDAC1Dmax (%) - HDAC1DC50 (µM) - HDAC2Dmax (%) - HDAC2DC50 (µM) - HDAC3Dmax (%) - HDAC3Cell LineReference
This compound HDAC1, HDAC2, HDAC3Degradation (PROTAC)N/AN/AN/A>10<20>10<200.4477HCT116[6][9][10]
Entinostat HDAC1, HDAC2, HDAC3Inhibition243453248N/AN/AN/AN/AN/AN/ACell-free assays[1][2]

N/A: Not applicable as the primary mechanism is not inhibition for this compound, and not degradation for Entinostat.

Table 2: Effect on Cell Viability in HCT116 Colon Cancer Cells

CompoundAssayEndpointValueReference
This compound CellTiter-GloEC50>10 µM[11]
Entinostat MTS AssayIC500.5 - 1 µM (in various lymphoma cell lines)[12]

Mechanism of Action and Signaling Pathways

Entinostat: Classical HDAC Inhibition

Entinostat's mechanism revolves around the direct inhibition of HDAC enzymatic activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis. A key downstream effector is the cyclin-dependent kinase inhibitor p21, which is often upregulated following Entinostat treatment, leading to cell cycle arrest.[4][5]

Entinostat_Pathway Entinostat Entinostat HDAC HDAC1/3 Entinostat->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Allows Expression Transcription Gene Transcription TSG->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis

Entinostat's Mechanism of Action
This compound: Targeted Protein Degradation via PROTAC Technology

This compound utilizes the cell's own ubiquitin-proteasome system to eliminate target HDACs. It forms a ternary complex with the VHL E3 ligase and an HDAC protein. This proximity triggers the polyubiquitination of the HDAC, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple HDAC molecules.[7][8]

JPS036_PROTAC_Mechanism This compound This compound HDAC3 HDAC3 This compound->HDAC3 Binds VHL VHL E3 Ligase This compound->VHL Recruits Ternary_Complex Ternary Complex (this compound-HDAC3-VHL) HDAC3->Ternary_Complex VHL->Ternary_Complex PolyUb_HDAC3 Polyubiquitinated HDAC3 Ternary_Complex->PolyUb_HDAC3 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_HDAC3->Proteasome Degradation Degradation Proteasome->Degradation

This compound PROTAC Mechanism

Experimental Protocols

HDAC Activity Assay (Fluorogenic)

This protocol is a general method for measuring the enzymatic activity of HDACs and the inhibitory potential of compounds like Entinostat.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compounds (Entinostat) and vehicle control (DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of Entinostat in HDAC Assay Buffer.

  • In a 96-well plate, add the diluted Entinostat or vehicle control.

  • Add the diluted HDAC enzyme to each well and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of Entinostat and determine the IC50 value.

HDAC_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Dilute_Inhibitor Prepare Entinostat Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Plate Dilute_Inhibitor->Add_Inhibitor Prepare_Enzyme Prepare HDAC Enzyme Solution Add_Enzyme Add HDAC Enzyme Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate Prepare_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate1 Incubate (10-15 min, 37°C) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (30-60 min, 37°C) Add_Substrate->Incubate2 Add_Developer Add Developer (Stop Solution) Incubate2->Add_Developer Incubate3 Incubate (15-20 min, RT) Add_Developer->Incubate3 Read_Fluorescence Measure Fluorescence (Ex/Em: 360/460 nm) Incubate3->Read_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Read_Fluorescence->Calculate_IC50

HDAC Activity Assay Workflow
Western Blotting for HDAC Degradation

This protocol is used to quantify the degradation of HDAC proteins following treatment with this compound.

Materials:

  • HCT116 cells

  • This compound and vehicle control (DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the percentage of HDAC degradation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • HCT116 cells

  • This compound, Entinostat, and vehicle control (DMSO)

  • Cell culture medium and supplements

  • 96-well opaque-walled microplate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed HCT116 cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound, Entinostat, or DMSO.

  • Incubate the plate for the desired time (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 values.

Discussion and Conclusion

This compound and Entinostat represent two distinct and powerful strategies for targeting HDACs in a therapeutic context. Entinostat, as a classical inhibitor, has a well-documented mechanism of action and has shown clinical activity.[10] Its effects are primarily driven by the enzymatic inhibition of class I HDACs.

This compound, on the other hand, leverages the emerging field of targeted protein degradation. Its ability to selectively degrade HDAC3 offers a potentially more nuanced approach to modulating HDAC function.[6][9] The catalytic nature of PROTACs may also provide a more sustained and potent biological effect compared to traditional inhibitors.[7]

The choice between an inhibitor and a degrader will depend on the specific therapeutic goal. For instance, in indications where the scaffolding function of an HDAC is as important as its enzymatic activity, a degrader like this compound may offer a significant advantage. Conversely, the reversible nature of an inhibitor like Entinostat might be preferable in other contexts.

This guide provides the foundational data and methodologies to enable researchers to further explore the therapeutic potential of both this compound and Entinostat. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the intricate roles of HDACs in health and disease. Further head-to-head studies, particularly focusing on downstream cellular consequences such as apoptosis and gene expression changes, are warranted to fully delineate the comparative efficacy of these two promising therapeutic agents.

References

JPS036: A Comparative Analysis of a Selective HDAC3 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. Within the epigenetic space, histone deacetylases (HDACs) have been a key focus for this technology. This guide provides a detailed comparison of JPS036, a selective HDAC3 degrader, with other prominent HDAC-targeting PROTACs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy and experimental validation.

Mechanism of Action: PROTAC-Mediated HDAC Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, an HDAC), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation brings the E3 ligase in close proximity to the HDAC, leading to its polyubiquitination and subsequent degradation by the proteasome. This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to selectively target HDAC3 for degradation.[1]

PROTAC_Mechanism cluster_cell Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (HDAC3-JPS036-VHL) This compound->Ternary_Complex HDAC3 HDAC3 (Target Protein) HDAC3->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex PolyUb_HDAC3 Polyubiquitinated HDAC3 Ternary_Complex->PolyUb_HDAC3 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_HDAC3->Proteasome Recognition Proteasome->Degraded_HDAC3 Degradation Western_Blot_Workflow cluster_workflow Western Blotting Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HCT116, MDA-MB-468) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE (Protein Separation) Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-HDAC3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis (Quantify band intensity) Detection->Analysis

References

JPS036 vs JPS035: A Comparative Analysis of HDAC Degradation Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HDAC degradation profiles of JPS036 and JPS035, supported by experimental data. Both molecules are Proteolysis Targeting Chimeras (PROTACs) that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I histone deacetylases (HDACs). [1][2][3]

The key difference in their structure lies in the VHL ligand, where JPS035 utilizes an acetyl VHL analogue, and this compound incorporates a fluorinated cyclopropane (B1198618) VHL analogue. This modification is reported to give this compound's VHL ligand a higher affinity for the VHL E3 ligase.[1][2] This subtle change leads to a significant divergence in their degradation selectivity and potency against HDAC1, HDAC2, and HDAC3.[1][2]

Quantitative Degradation Profiles

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and JPS035 for HDAC1, HDAC2, and HDAC3 in HCT116 colon cancer cells after a 24-hour treatment.

CompoundTarget HDACDC50 (µM)Dmax (%)
This compound HDAC1-41
HDAC2-18
HDAC3 0.44 ± 0.03 77
JPS035 HDAC1--
HDAC2--
HDAC3--

Data sourced from Smalley JP, et al. (2022).[1][2] Note: Specific DC50 values for JPS035 and for this compound against HDAC1 and HDAC2 were not provided in the source material, though JPS035 was reported to have comparable HDAC1 and HDAC2 degradation to a reference compound, while this compound showed reduced degradation of these two isoforms.[1][2]

The data clearly indicates that this compound is a potent and selective degrader of HDAC3, with a submicromolar DC50 value and a high maximal degradation level.[1][4] In contrast, this compound demonstrates significantly reduced degradation of HDAC1 and HDAC2.[1][2] JPS035, on the other hand, exhibits a degradation profile more comparable to the parent compound, with notable degradation of HDAC1 and HDAC2.[1][2]

Mechanism of Action: PROTAC-mediated Degradation

Both this compound and JPS035 function as PROTACs. They are heterobifunctional molecules that form a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the HDAC protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action This compound This compound / JPS035 (PROTAC) Ternary_Complex HDAC-PROTAC-VHL Ternary Complex This compound->Ternary_Complex HDAC HDAC (Target Protein) HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation HDAC Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of HDAC proteins by this compound/JPS035.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the HDAC degradation profiles of this compound and JPS035.

Western Blotting for HDAC Degradation

This protocol outlines the quantification of HDAC protein levels following treatment with PROTACs.

WB_Workflow Western Blotting Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Seeding Seed HCT116 cells PROTAC_Treatment Treat with this compound/JPS035 (24 hours) Cell_Seeding->PROTAC_Treatment Cell_Harvest Harvest cells PROTAC_Treatment->Cell_Harvest Cell_Lysis Lyse cells & quantify protein Cell_Harvest->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-HDAC1, -HDAC2, -HDAC3) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Signal detection Secondary_Ab->Detection Data_Analysis Densitometry & Normalization Detection->Data_Analysis

Caption: Experimental workflow for analyzing PROTAC-mediated HDAC degradation.

  • Cell Culture and Treatment: HCT116 cells were cultured in appropriate media. For degradation studies, cells were treated with varying concentrations of this compound or JPS035 for 24 hours.[1][2]

  • Cell Lysis and Protein Quantification: After treatment, cells were washed with PBS and lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, and HDAC3. After washing, membranes were incubated with a corresponding secondary antibody.

  • Detection and Analysis: Protein bands were visualized using an appropriate detection reagent. Densitometry was used to quantify band intensity, and HDAC protein levels were normalized to a loading control (e.g., GAPDH or β-actin).

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

This protocol was used to assess the downstream effects of HDAC degradation on gene expression.

  • Cell Treatment and RNA Isolation: HCT116 cells were treated with 10 µM of this compound or JPS035 for 24 hours. Total RNA was isolated using a TRIzol-based method.[1][2]

  • Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. Sequencing was performed on a NovaSeq 6000 platform with a read depth of 20 million reads.[2]

  • Bioinformatics Analysis: Raw sequencing reads were processed for quality control. Reads were then aligned to the human reference genome, and gene expression was quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon treatment with the PROTACs. Gene ontology analysis was then used to identify enriched biological pathways.[2][5]

References

A Head-to-Head Battle for Protein Suppression: Knockdown vs. Degradation of HDAC1/2/3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of functional genomics and drug discovery, the precise modulation of protein levels is paramount to understanding disease pathology and developing effective therapeutics. For epigenetic targets like histone deacetylases (HDACs), two powerful techniques have emerged as key players: RNA interference (RNAi)-mediated knockdown and proteolysis-targeting chimera (PROTAC)-mediated degradation. This guide provides a comprehensive comparison of these two modalities for targeting the class I HDACs—HDAC1, HDAC2, and HDAC3—with a specific focus on the PROTAC degrader JPS036.

This comparison will delve into the quantitative differences in efficacy, the underlying mechanisms, and the experimental considerations for researchers choosing the optimal strategy for their studies.

At a Glance: Knockdown vs. Degradation

FeaturesiRNA-mediated KnockdownThis compound-mediated Degradation
Mechanism Post-transcriptional gene silencing by mRNA cleavage.Ubiquitin-proteasome system-mediated protein degradation.
Target mRNAProtein
Effect Reduction in new protein synthesis.Removal of existing protein.
Speed of Action Slower, dependent on mRNA and protein turnover rates.Rapid, direct targeting of the protein.
Specificity Can have off-target effects by silencing unintended mRNAs.Can have off-target protein degradation; potential for "hook effect".
Reversibility Reversible as siRNA is diluted or degraded.Reversible upon withdrawal of the compound.
Therapeutic Potential RNA-based therapeutics are in development and clinical use.PROTACs are a rapidly emerging class of therapeutics with several in clinical trials.[1]

Quantitative Comparison of Efficacy

The true measure of success for any protein suppression technology lies in its ability to effectively reduce the target protein levels. Below is a summary of reported quantitative data for both siRNA knockdown and this compound-mediated degradation of HDAC1, HDAC2, and HDAC3.

This compound Degradation Efficiency

This compound is a potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag HDACs for proteasomal degradation.[2] Studies in HCT116 colon cancer cells have demonstrated its efficacy:

TargetDC₅₀ (µM)¹Dₘₐₓ (%)²Cell LineTreatment TimeReference
HDAC1 ~0.55>80%HCT11624 hours[3]
HDAC2 -~50%HCT11624 hours[3]
HDAC3 0.44 ± 0.0377%HCT11624 hours[3][4]

¹DC₅₀: Concentration required for 50% maximal degradation. ²Dₘₐₓ: Maximum percentage of degradation.

siRNA Knockdown Efficiency

siRNA-mediated knockdown has been a stalwart of loss-of-function studies for years. The efficiency can vary depending on the siRNA sequence, transfection efficiency, and cell line.

TargetKnockdown EfficiencyCell LineMethodReference
HDAC1 ~50-60% protein reductionMesangial cellsWestern Blot[5]
HDAC2 >80% mRNA reductionHuh7 & HepG2 cellsqRT-PCR[6]
HDAC3 Significant protein reductionLNCaP cellsWestern Blot[7]

Experimental Protocols

Detailed and reproducible protocols are crucial for achieving reliable results. Below are representative protocols for siRNA knockdown and quantitative Western blot analysis to validate protein reduction.

siRNA-mediated Knockdown of HDACs
  • Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates to achieve 30-50% confluency on the day of transfection.

  • siRNA Preparation: Dilute isoform-specific siRNAs (e.g., targeting HDAC1, HDAC2, or HDAC3) and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

  • Validation: Harvest the cells for downstream analysis, such as qRT-PCR to assess mRNA knockdown or Western blot to determine protein level reduction.

Quantitative Western Blot for HDAC Protein Levels
  • Cell Lysis: After treatment with siRNA or this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.[8]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. Normalize the HDAC band intensity to the loading control.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_interventions Interventions HDAC1_2_3 HDAC1/2/3 Histones Histones HDAC1_2_3->Histones Acts on Proteasome Proteasome HDAC1_2_3->Proteasome Targeted to DNA DNA Histones->DNA Compacts Acetylated_Histones Acetylated Histones Acetylated_Histones->Histones Deacetylation Gene_Expression Altered Gene Expression DNA->Gene_Expression Regulates Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Regulates siRNA siRNA HDAC_mRNA HDAC mRNA siRNA->HDAC_mRNA Binds & Cleaves This compound This compound (PROTAC) This compound->HDAC1_2_3 Binds to VHL VHL E3 Ligase This compound->VHL Recruits HDAC_mRNA->HDAC1_2_3 Translates to VHL->HDAC1_2_3 Ubiquitinates Proteasome->Degraded_HDAC Degrades Experimental_Workflow_Comparison cluster_knockdown siRNA Knockdown Workflow cluster_degradation This compound Degradation Workflow start_kd Cell Seeding transfection siRNA Transfection start_kd->transfection incubation_kd Incubation (24-72h) transfection->incubation_kd harvest_kd Cell Harvest incubation_kd->harvest_kd analysis_kd mRNA/Protein Analysis harvest_kd->analysis_kd result Comparative Analysis analysis_kd->result Protein Reduction Data start_deg Cell Seeding treatment This compound Treatment start_deg->treatment incubation_deg Incubation (4-48h) treatment->incubation_deg harvest_deg Cell Harvest incubation_deg->harvest_deg analysis_deg Protein Analysis harvest_deg->analysis_deg analysis_deg->result Protein Degradation Data

References

JPS036: A Comparative Analysis of Cross-Reactivity with Other Protein Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of JPS036, a selective Histone Deacetylase (HDAC) Class I degrader. The information presented herein is supported by experimental data to offer an objective assessment of its selectivity.

This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2] It consists of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker to a benzamide-based moiety that targets Class I HDACs.[3][4] This design facilitates the ubiquitination and subsequent proteasomal degradation of the target HDACs.

Quantitative Analysis of HDAC Subtype Selectivity

This compound has been evaluated for its ability to degrade Class I HDAC subtypes, specifically HDAC1, HDAC2, and HDAC3. The following table summarizes its degradation potency (DC50) and maximum degradation (Dmax) in HCT116 cells after a 24-hour treatment.

Target ProteinDC50 (nM)Dmax (%)
HDAC1 >1000025
HDAC2 >1000025
HDAC3 44077

Data sourced from Smalley JP, et al. J Med Chem. 2022.[4]

The data clearly indicates that this compound is a selective degrader of HDAC3.[3][5] It achieves a maximum degradation of 77% for HDAC3 with a DC50 value of 440 nM. In contrast, its activity against HDAC1 and HDAC2 is significantly lower, with minimal degradation observed even at concentrations up to 10,000 nM. This demonstrates a high degree of selectivity for HDAC3 over other Class I HDAC family members.

Experimental Protocols

The following is a summary of the key experimental methodology used to determine the cross-reactivity of this compound.

Cell Culture and Treatment:

  • HCT116 cells were cultured in an appropriate medium and maintained under standard cell culture conditions.

  • For degradation studies, cells were treated with varying concentrations of this compound for 24 hours.

Quantitative Western Blotting:

  • Following treatment, cells were harvested and lysed to extract total protein.

  • Protein concentrations were determined using a standard protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • Membranes were probed with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary antibodies conjugated to a fluorescent or chemiluminescent reporter were used for detection.

  • Band intensities were quantified using densitometry, and the percentage of protein remaining was calculated relative to a vehicle-treated control.

  • DC50 and Dmax values were determined by fitting the dose-response data to a nonlinear regression curve.

Experimental Workflow for Assessing PROTAC Cross-Reactivity

The diagram below illustrates a typical workflow for evaluating the selectivity of a PROTAC like this compound.

G cluster_0 In Vitro Assessment cluster_1 Protein Level Analysis cluster_2 Selectivity Profile A Compound Synthesis (this compound PROTAC) B Cell Line Selection (e.g., HCT116) A->B Select appropriate model C Dose-Response Treatment B->C Treat with this compound D Cell Lysis & Protein Quantification C->D Harvest cells E Western Blot for Target Proteins (HDAC1, HDAC2, HDAC3) D->E Analyze protein levels F Densitometry & Data Analysis E->F Quantify protein bands G Calculation of DC50 & Dmax F->G Determine degradation metrics H Comparative Analysis of HDAC Subtype Degradation G->H Assess selectivity

Caption: Workflow for Determining this compound Selectivity.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC such as this compound, which induces the degradation of a target protein.

G This compound This compound (PROTAC) HDAC3 HDAC3 (Target Protein) This compound->HDAC3 Binds to VHL VHL E3 Ligase This compound->VHL Binds to TernaryComplex Ternary Complex (HDAC3-JPS036-VHL) HDAC3->TernaryComplex VHL->TernaryComplex PolyUb Poly-Ubiquitinated HDAC3 TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruits Proteasome Proteasome PolyUb->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound-mediated HDAC3 degradation.

References

JPS036 and Its Impact on Cell Viability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, JPS036 has emerged as a significant chemical probe for studying the roles of class I histone deacetylases (HDACs). This guide provides an in vitro validation of this compound's effect on cell viability, comparing its performance with alternative compounds and supported by experimental data. The focus is on its activity in the human colorectal carcinoma cell line HCT116, a widely used model in cancer research.

This compound: A Selective HDAC3 Degrader

This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein.[1][2] It is composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that targets class I HDACs.[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target HDAC.

Notably, this compound demonstrates selectivity for HDAC3 degradation. In HCT116 cells, this compound has a DC50 (concentration required to degrade 50% of the target protein) of 0.44 ± 0.03 μM and a Dmax (maximum degradation) of 77% for HDAC3.[5][6] While it shows potent degradation of HDAC3, its effect on HDAC1 and HDAC2 is less pronounced compared to other PROTACs.[5]

Limited Impact on HCT116 Cell Viability

A key finding from in vitro studies is that this compound has minimal effect on the viability of HCT116 cells.[2][5] This suggests that the selective degradation of HDAC3 alone is not sufficient to induce cell death in this cell line. Research indicates that the degradation of HDAC1 and HDAC2 is more critical for compromising the viability of HCT116 cells.[2][5]

Comparative Efficacy of this compound and Alternative Compounds

To contextualize the effect of this compound, it is essential to compare it with other HDAC-targeting compounds, including other PROTACs and traditional HDAC inhibitors.

CompoundTarget(s)Mechanism of ActionEC50 in HCT116 cells (48h)Reference
This compound HDAC3 (selective degrader) PROTAC Minimal effect [2][5]
JPS016 (PROTAC 9)HDAC1/2 (potent degrader)PROTAC5.2 ± 0.6 μM[2][5]
PROTAC 1HDAC1/2 (degrader)PROTAC4.3 ± 0.5 μM[2][5]
PROTAC 7HDAC1/2 (degrader)PROTAC7.3 ± 0.5 μM[2][5]
CI-994Class I HDACsInhibitor8.4 ± 0.8 μM[2][5]
SAHA (Vorinostat)Pan-HDACInhibitor~2.5 µM (72h)[3]
MPT0E028Class I HDACsInhibitorPotent inhibitor[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • HCT116 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and other test compounds

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete DMEM. Add the desired concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other measurements.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the EC50 values.

Visualizing the Mechanism of Action

To better understand the processes discussed, the following diagrams illustrate the mechanism of PROTACs and the experimental workflow.

Caption: Mechanism of Action of this compound as a PROTAC.

Cell_Viability_Workflow start Start seed_cells Seed HCT116 cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add this compound and control compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell viability assay.

References

A Comparative Analysis of the Apoptotic Effects of JPS036 and XZ9002: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two novel histone deacetylase (HDAC) targeting PROTACs, JPS036 and XZ9002, with a focus on their distinct apoptotic effects and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.

Introduction to this compound and XZ9002

This compound and XZ9002 are both heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific HDAC enzymes.[1] However, their therapeutic potential and apoptotic efficacy are dictated by their distinct selectivity for different classes of HDACs.

This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to selectively target Class I HDACs, specifically HDAC1 and HDAC2 , for degradation.[2][3] The degradation of these key epigenetic regulators has been shown to correlate with enhanced apoptosis in cancer cells.[4][5]

XZ9002 is a first-in-class PROTAC that demonstrates high specificity for the degradation of HDAC3 .[6][7] By targeting HDAC3, XZ9002 exhibits potent antiproliferative activity in cancer cell lines, suggesting a distinct therapeutic strategy compared to broader Class I HDAC degraders.[6][7]

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the degradation potency and cytotoxic effects of this compound and XZ9002 from published studies.

Table 1: HDAC Degradation Potency
CompoundTarget HDAC(s)Cell LineDC50 (Degradation Concentration 50%)Dmax (Maximum Degradation)Reference
This compound (Compound 22) HDAC1 / HDAC2HCT116SubmicromolarNot Reported[5]
This compound HDAC3Not Specified440 nM77%[8]
XZ9002 HDAC3MDA-MB-46842 nMNot Reported[7]

Note: DC50 and Dmax values are key metrics for evaluating PROTAC efficiency. Lower DC50 values indicate higher potency.

Table 2: Apoptotic and Antiproliferative Activity
CompoundAssay TypeCell LineKey FindingsReference
This compound Apoptosis AssayHCT116Enhanced apoptosis correlated with HDAC1/2 degradation.[4][5]
XZ9002 Clonogenic GrowthT47D, HCC1143, BT549Markedly more potent at suppressing colony growth than its inactive control.[7]

Mechanism of Action and Signaling Pathways

Both this compound and XZ9002 function through the PROTAC mechanism, inducing proximity between their target HDAC and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The downstream apoptotic effects, however, are initiated by the depletion of their specific HDAC targets.

The degradation of HDACs leads to histone hyperacetylation, which can alter chromatin structure and activate the transcription of tumor suppressor genes, including those involved in cell cycle arrest and apoptosis.[9] The induction of apoptosis by HDAC-targeting agents can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

PROTAC_MoA cluster_cell Cancer Cell PROTAC PROTAC (this compound or XZ9002) Ternary_Complex Ternary Complex (PROTAC-HDAC-E3) PROTAC->Ternary_Complex Binds HDAC Target HDAC (HDAC1/2 or HDAC3) HDAC->Ternary_Complex Binds Proteasome 26S Proteasome HDAC->Proteasome Tagged for Degradation Gene_Expression Tumor Suppressor Gene Expression HDAC->Gene_Expression Represses E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome->Degraded_HDAC Degrades Apoptosis Apoptosis Degraded_HDAC->Gene_Expression De-repression Gene_Expression->Apoptosis Induces

Figure 1. General mechanism of action for this compound and XZ9002.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the apoptotic effects of this compound and XZ9002.

Cell Viability and Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials : 96-well plates, cancer cell lines, complete culture medium, this compound/XZ9002 stock solutions, MTT or MTS reagent, microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound or XZ9002. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT/MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : 6-well plates, treated cancer cells, Annexin V-FITC Apoptosis Detection Kit, 1X Binding Buffer, Propidium Iodide (PI), flow cytometer.

  • Procedure :

    • Seed cells in 6-well plates and treat with desired concentrations of this compound or XZ9002.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS and resuspend in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Western Blotting for Protein Degradation and Apoptosis Markers

This technique is used to detect and quantify the levels of specific proteins.

  • Materials : Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (against HDAC1, HDAC2, HDAC3, PARP, Caspase-3, etc.), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.

  • Procedure :

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze band intensity to determine protein levels relative to a loading control (e.g., GAPDH, α-tubulin).

Exp_Workflow cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Parallel Assays cluster_data Data Analysis Start Cancer Cell Culture Treatment Treat with this compound / XZ9002 (Varying concentrations & times) Start->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot Treatment->Western IC50 Determine IC50 Viability->IC50 Quantify_Apoptosis Quantify Apoptotic Cell Population Apoptosis->Quantify_Apoptosis Protein_Levels Analyze Protein Levels (HDAC Degradation, PARP Cleavage) Western->Protein_Levels Conclusion Comparative Analysis of Apoptotic Efficacy IC50->Conclusion Quantify_Apoptosis->Conclusion Protein_Levels->Conclusion

Figure 2. A typical workflow for comparing apoptotic effects.

Conclusion

This compound and XZ9002 represent promising, yet distinct, approaches to inducing apoptosis in cancer cells through targeted HDAC degradation. This compound's efficacy is linked to the degradation of HDAC1 and HDAC2, while XZ9002 demonstrates potent antiproliferative effects by specifically targeting HDAC3. The choice between these or similar compounds for further development will depend on the specific cancer type, the dependency on particular HDAC isoforms, and the desired therapeutic window. The experimental framework provided in this guide offers a robust starting point for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these novel protein degraders.

References

JPS036: A Comparative Analysis of its Selectivity Profile Against HDAC Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other proteins.[1][2] The development of isoform-selective HDAC inhibitors is a key objective in drug discovery to enhance therapeutic efficacy and minimize off-target effects.[1][3] This guide provides a comparative overview of the selectivity profile of JPS036, a novel Proteolysis Targeting Chimera (PROTAC), against various HDAC isoforms, with supporting data and experimental methodologies.

This compound is a benzamide-based PROTAC that induces the degradation of target proteins via the ubiquitin-proteasome system.[4] It is comprised of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ligase, connected by a linker to a ligand that binds to class I HDACs.[4][5] Unlike traditional HDAC inhibitors that block the enzyme's active site, this compound facilitates the targeted degradation of HDAC proteins.

Comparative Selectivity Profile of this compound and Other HDAC Inhibitors

The selectivity of this compound is characterized by its ability to induce the degradation of specific HDAC isoforms, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). In contrast, the potency of traditional HDAC inhibitors is measured by their half-maximal inhibitory concentration (IC50).

The table below summarizes the degradation profile of this compound and the inhibitory profile of other well-characterized HDAC inhibitors against various HDAC isoforms.

CompoundTarget MechanismHDAC1HDAC2HDAC3HDAC6HDAC8
This compound Degradation Dmax = 41%Dmax = 18%DC50 = 440 nM Dmax = 77%[5][6]--
Vorinostat (SAHA) Inhibition (IC50) 10 nM20 nM10 nM30 nM110 nM
Trichostatin A (TSA) Inhibition (IC50) 1.1 nM0.9 nM0.8 nM0.4 nM14 nM
MS-275 (Entinostat) Inhibition (IC50) 130 nM390 nM1700 nM>100,000 nM>100,000 nM
CI-994 Inhibition (IC50) 530 nM620 nM130 nM--

Data for comparator compounds are compiled from various sources and are intended for comparative purposes. IC50 values can vary depending on assay conditions.

This compound demonstrates marked selectivity for the degradation of HDAC3.[5][6][7] While it also induces some degradation of HDAC1 and HDAC2 at higher concentrations, its primary activity is focused on HDAC3.[6] This profile contrasts with pan-HDAC inhibitors like Vorinostat and Trichostatin A, which inhibit multiple HDAC isoforms with high potency.[8] MS-275, on the other hand, shows selectivity for Class I HDACs, particularly HDAC1.[8][9]

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

The determination of HDAC inhibitor selectivity is commonly performed using in vitro enzymatic assays that measure the deacetylase activity of recombinant human HDAC isoforms.[1] A widely used method is a fluorogenic assay.

Materials:

  • Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

  • Test compounds (this compound and comparators)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in HDAC Assay Buffer to achieve a range of concentrations. A DMSO control is also prepared.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the compound to interact with the enzyme.[10]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.[10]

  • Stop and Develop: Add the developer solution to each well. The Trichostatin A in the developer stops the HDAC reaction, and the trypsin cleaves the deacetylated substrate, releasing a fluorescent molecule.[10]

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[10]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[10][11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Experimental Workflow

HDAC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compound Plate_Setup 4. Add Reagents to 96-well Plate (Buffer, Compound, Enzyme) Enzyme_Prep 2. Prepare HDAC Enzyme Solution Substrate_Prep 3. Prepare Fluorogenic Substrate Solution Reaction_Start 6. Add Substrate to Initiate Reaction Pre_Incubation 5. Pre-incubate at 37°C Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Incubation 7. Incubate at 37°C Reaction_Start->Incubation Stop_Develop 8. Add Developer Solution (TSA + Trypsin) Incubation->Stop_Develop Final_Incubation 9. Incubate at RT Stop_Develop->Final_Incubation Read_Plate 10. Read Fluorescence (Ex: 360nm, Em: 460nm) Final_Incubation->Read_Plate Calculate_Inhibition 11. Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Determination 12. Determine IC50 Value Calculate_Inhibition->IC50_Determination

Caption: Workflow for a fluorometric HDAC inhibition assay.

Conclusion

This compound presents a distinct and selective profile, primarily inducing the degradation of HDAC3. This targeted degradation mechanism offers a different therapeutic approach compared to traditional pan-HDAC inhibitors that broadly block enzymatic activity. The high selectivity of this compound for HDAC3 suggests its potential for more targeted therapeutic interventions with a potentially improved safety profile, warranting further investigation in relevant disease models.

References

Safety Operating Guide

Personal protective equipment for handling JPS036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of JPS036. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

This compound is a benzamide-based proteolysis targeting chimera (PROTAC) that functions as a potent degrader of Class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2][3] It operates by linking the target HDAC protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, which tags the HDAC for degradation by the cellular proteasome.[2][4][5] While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to handle this research chemical with a high degree of caution, as is standard for compounds with limited long-term toxicological data.

Quantitative Data Summary

For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.

PropertyValue
CAS Number 2669785-85-5
Molecular Formula C₅₁H₆₆FN₇O₇S
Molecular Weight 940.19 g/mol
Purity ≥98% (HPLC)
Solubility Soluble to 20 mM in DMSO with gentle warming
Storage Store at -20°C

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the following personal protective equipment is mandatory to prevent contact and inhalation.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides an extra layer of protection against potential skin contact.
Eye Protection Safety glasses with side shields or a face shield.Protects eyes from splashes or aerosols.
Body Protection A disposable, low-permeability laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher respirator.Recommended when handling the powdered form to avoid inhalation of airborne particles.

Experimental Protocols and Handling

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the compound at -20°C in a tightly sealed container.

Preparation of Stock Solutions:

  • Before opening the vial, gently tap it to ensure all powder is at the bottom.

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.

  • To prepare a stock solution, slowly add the desired volume of DMSO to the vial using a calibrated micropipette.

  • If necessary, gently warm the solution to aid in dissolution.

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation in the work area.

  • An eyewash station and safety shower must be readily accessible.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Used gloves, gowns, and any other contaminated disposable materials should be placed in a designated, sealed container for chemical waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed container for chemical waste. Do not dispose of down the drain.

  • Sharps: Any sharps, such as needles or pipette tips used to handle this compound solutions, should be disposed of in a designated sharps container for chemical waste.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

In Case of Accidental Exposure:

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for chemical waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

Visual Guides

The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare Stock Solution Prepare Stock Solution Work in Fume Hood->Prepare Stock Solution Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Start Start Start->Don PPE

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

G Mechanism of Action of this compound This compound This compound (PROTAC) Ternary_Complex Ternary Complex (HDAC-JPS036-VHL) This compound->Ternary_Complex HDAC HDAC1/2/3 HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HDAC Degradation Proteasome->Degradation

Caption: A diagram illustrating the PROTAC-mediated degradation of HDAC proteins by this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.